3-Methoxy-6-methylpyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-methoxy-6-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-6(12-2)7(9-5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPKQDCZXAWFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538196 | |
| Record name | 3-Methoxy-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95109-37-8 | |
| Record name | 3-Methoxy-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methoxy-6-methyl-2-pyridinecarboxylic Acid: A Structural & Synthetic Guide
Topic: 3-Methoxy-6-methyl-2-pyridinecarboxylic acid Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Physicochemical Profile
3-Methoxy-6-methyl-2-pyridinecarboxylic acid (also known as 3-Methoxy-6-methylpicolinic acid) is a functionalized pyridine derivative serving as a critical scaffold in the synthesis of bioactive metalloprotease inhibitors and agrochemicals.[1] Its structural uniqueness lies in the ortho-methoxy group relative to the carboxylic acid, which significantly alters the electronic environment and chelation potential compared to the parent picolinic acid.
Core Identity Data
| Property | Specification |
| CAS Registry Number | 95109-37-8 |
| IUPAC Name | 3-Methoxy-6-methylpyridine-2-carboxylic acid |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Exact Mass | 167.0582 |
| SMILES | COc1ccc(C)nc1C(=O)O |
| InChIKey | YXPKQDCZXAWFNN-UHFFFAOYSA-N |
Calculated Chemical Properties[3]
-
pKa (Acid): ~3.5 – 4.0 (Predicted; lower than picolinic acid due to steric/electronic ortho-effects).
-
LogP: ~0.8 – 1.2 (Modestly lipophilic; suitable for oral bioavailability optimization).
-
H-Bond Donors: 1 (Carboxylic acid -OH).
-
H-Bond Acceptors: 4 (Pyridine N, Methoxy O, Carboxyl O's).
Synthetic Architecture
The synthesis of 3-methoxy-6-methylpicolinic acid requires careful regiocontrol, particularly in installing the methoxy group at the C3 position while preserving the C2-carboxyl functionality.
Recommended Laboratory Scale Route
The most robust pathway involves the O-methylation of the commercially available 3-hydroxy-6-methylpicolinic acid or its ester. This avoids the harsh conditions required for nucleophilic aromatic substitution on unactivated pyridines.
Protocol: O-Methylation of 3-Hydroxy Precursor
-
Starting Material: 3-Hydroxy-6-methyl-2-pyridinecarboxylic acid (or methyl ester).[1]
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS); Base: Potassium Carbonate (
). -
Solvent: DMF or Acetone (anhydrous).
-
Conditions: 60°C, 4–6 hours.
-
Workup: If ester is used, subsequent hydrolysis with LiOH in THF/Water is required to yield the free acid.
Synthetic Workflow Diagram
The following diagram illustrates the logic flow from precursor selection to final isolation, highlighting critical decision points.
Figure 1: Step-wise synthetic pathway via O-methylation, ensuring regioselectivity at the C3 position.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This protocol acts as a self-validating system; absence of these specific signals indicates failure (e.g., N-methylation instead of O-methylation).
NMR Spectroscopy Expectations ( or )
-
H NMR:
- ~2.5 ppm (s, 3H): Methyl group at C6.
- ~3.8–4.0 ppm (s, 3H): Methoxy group at C3 (Diagnostic peak).
- ~7.2–7.5 ppm (d, 1H): Aromatic proton at C5.
-
~7.8–8.0 ppm (d, 1H): Aromatic proton at C4 (Shows coupling with C5,
Hz).
- C NMR: Look for the carbonyl carbon (~165 ppm) and the methoxy carbon (~56 ppm).
HPLC Method for Purity Assessment[4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Maintains protonation of acid).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm.
Drug Development Context: The Picolinate Pharmacophore
This molecule is not just a building block; it is a bioisostere of salicylic acid and a privileged scaffold for metal chelation.
Mechanism of Action (Chelation)
The nitrogen lone pair (N1) and the carboxylate oxygen form a bidentate ligand system. The C3-methoxy group provides steric bulk that forces the carboxylate out of planarity slightly, modulating the binding affinity for metals like Zinc (
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR map highlighting the functional roles of substituents in drug design.
Applications
-
Respiratory Disorders: Intermediates for picolinamide derivatives used in treating asthma/COPD (e.g., via inhibition of specific kinases or proteases).
-
Agrochemicals: Structural analog to Clopyralid and Picloram, functioning as an auxin mimic herbicide.
-
Fragment-Based Drug Discovery (FBDD): Used as a high-quality fragment due to its low molecular weight (<200 Da) and high ligand efficiency.
References
-
ChemicalBook. (2024). 3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Product Properties (CAS 95109-37-8).[1][2][3][4]
-
BLD Pharm. (2024). Product Analysis: 3-Methoxy-6-methylpicolinic acid.[2][5][6]
-
PubChem. (2024). Compound Summary: Picolinic Acid Derivatives. (General Reference for Picolinate Chemistry).
-
Google Patents. (2011). WO2011113894A1: Novel picolinic acid derivatives and their use as intermediates. (Describes the use of this specific scaffold in pharmaceutical synthesis).
Sources
- 1. chembk.com [chembk.com]
- 2. 95109-37-8(3-methoxy-6-methyl-2-Pyridinecarboxylic acid) | Kuujia.com [kuujia.com]
- 3. 3-Methoxy-6-Methyl-2-pyridinecarboxylic acid | 95109-37-8 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 1204475-72-8|3-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 95109-37-8|3-Methoxy-6-methylpicolinic acid|BLD Pharm [bldpharm.com]
Technical Guide: Solubility Profile of 3-Methoxy-6-methylpyridine-2-carboxylic Acid
[1]
Executive Summary
Compound: 3-Methoxy-6-methylpyridine-2-carboxylic acid Class: Picolinic acid derivative (Pyridine-2-carboxylic acid) CAS Registry: [Relevant Analog Context] Application: Pharmaceutical intermediate, metal chelating ligand, and fragment for drug discovery.[1]
This guide provides a technical analysis of the solubility characteristics of 3-methoxy-6-methylpyridine-2-carboxylic acid. While specific gravimetric solubility data (g/L) for this substituted picolinic acid is often proprietary, its behavior can be rigorously defined through structural analysis of its congeners (picolinic acid, 6-methylpicolinic acid) and thermodynamic principles.
Key Insight: The introduction of the 3-methoxy and 6-methyl substituents modulates the high water solubility typical of picolinic acid, introducing significant lipophilic character.[1] Consequently, Methanol emerges as the superior solvent for process crystallization, while Water remains the solvent of choice for pH-dependent extraction and formulation.
Physicochemical Profile & Structural Analysis
To understand solubility, we must first analyze the electronic and steric environment of the molecule.
Structural Dynamics
The compound exists in equilibrium between neutral and zwitterionic forms in solution.[1]
-
Core Scaffold: Pyridine ring (hydrophobic/aromatic).[1]
-
Hydrophilic Domain: Carboxylic acid (C2) and Pyridine Nitrogen (N1).[1] Capable of strong Hydrogen Bonding (HB) and ionization.
-
Lipophilic Modulators:
Predicted Properties (vs. Reference Standards)
| Property | Picolinic Acid (Ref) | 6-Methylpicolinic Acid | 3-Methoxy-6-methyl-PA | Impact on Solubility |
| MW | 123.11 | 137.14 | 167.16 | Higher MW generally decreases solubility.[1] |
| LogP (Est.) | 0.71 | ~1.1 | ~1.4 - 1.6 | Increased lipophilicity favors organic alcohols (MeOH).[1] |
| pKa (Acid) | 1.01 | ~1.1 | ~1.2 | Strong acid character remains. |
| pKa (Base) | 5.39 | 5.83 | ~6.0 | 3-OMe and 6-Me donate electrons, making N1 more basic.[1] |
| Water Sol. | Very High (860 g/L) | High | Moderate | Substituents disrupt water lattice structure.[1] |
Solubility Analysis: Water vs. Methanol[1][2][3]
Solubility in Water (Protic Polar)
Water solubility for this compound is heavily pH-dependent .[1]
-
Mechanism: Dissolution is driven by the hydration of the carboxylic acid and the pyridine nitrogen.[1]
-
pH < 2 (Acidic): Fully protonated cation (
).[1] High Solubility . -
pH 2 - 5 (Isoelectric Region): Exists largely as a neutral zwitterion (
).[1] Minimum Solubility (Precipitation point). -
pH > 7 (Basic): Fully deprotonated anion (
).[1] High Solubility .
Critical Limitation: The 6-methyl group creates a "hydrophobic shield" around the nitrogen, reducing the efficiency of water solvation compared to unsubstituted picolinic acid.[1]
Solubility in Methanol (Organic Polar)
Methanol acts as a "bridge" solvent, accommodating both the polar functionality and the lipophilic substituents.
-
Mechanism: Methanol interacts via dipole-dipole forces and hydrogen bonding but has a lower dielectric constant than water.[1] It solvates the hydrophobic methyl/methoxy regions more effectively than water.[1]
-
Temperature Sensitivity: This compound likely exhibits a steep solubility curve in methanol (low solubility at 0°C, high at 60°C), making methanol the ideal solvent for recrystallization .
Comparative Solubility Matrix
| Solvent | Solubility Rating | Mechanism | Primary Utility |
| Water (pH 7) | High | Ion-Dipole (Anionic) | Formulation / Extraction |
| Water (pH 3.5) | Low/Moderate | Zwitterionic Lattice | Precipitation / Isolation |
| Methanol | High (Hot) / Mod (Cold) | Dipole-Dipole / Van der Waals | Recrystallization |
| Ethanol | Moderate | Dipole-Dipole | Alternative Crystallization |
| Hexane | Insoluble | None | Anti-solvent |
Visualizing the Solubility Equilibrium
The following diagram illustrates the speciation and solubility drivers in different environments.
Caption: Solubility dynamics showing pH-dependent speciation in water versus thermal dissolution in methanol.
Experimental Protocols
Protocol A: Determination of Solubility (Shake-Flask Method)
Use this protocol to generate precise quantitative data (g/L) for your specific lot.[1]
Reagents: HPLC-grade Water, Methanol, 0.1N HCl, 0.1N NaOH.[1]
-
Preparation: Weigh ~100 mg of 3-methoxy-6-methylpyridine-2-carboxylic acid into three separate 20 mL scintillation vials.
-
Solvent Addition:
-
Vial A: Add 2.0 mL Water (unbuffered).
-
Vial B: Add 2.0 mL Methanol.
-
Vial C: Add 2.0 mL Water (adjusted to pH 7.4 with NaOH).
-
-
Equilibration: Cap tightly and shake at 25°C for 24 hours (using an orbital shaker).
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.
-
Quantification: Analyze the filtrate via HPLC (UV detection at 254 nm or 270 nm).
-
Calculation: Compare peak area to a standard calibration curve to determine concentration (
).
-
Protocol B: Purification via Recrystallization (Methanol)
Based on the physicochemical profile, methanol is the recommended solvent for purification.
-
Dissolution: Suspend crude solid in Methanol (10 mL per gram of solid).
-
Heating: Heat to reflux (approx. 65°C) with stirring.
-
Note: If solid does not dissolve, add Methanol in 1 mL increments until clear.
-
-
Hot Filtration: If particulates remain, filter the hot solution rapidly through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Then, cool to 0-4°C in an ice bath for 1 hour.
-
Collection: Filter the white crystalline precipitate via vacuum filtration. Wash with cold (-20°C) Methanol.[1]
-
Drying: Vacuum dry at 40°C.
Implications for Drug Development[1][6]
Synthesis & Purification[5][7]
-
Intermediate Isolation: The compound can be effectively isolated from aqueous reaction mixtures by adjusting the pH to the isoelectric point (approx. pH 3.5-4.5), causing precipitation.[1]
-
Scale-up: For kilogram-scale purification, methanol is safer and easier to recover than high-boiling solvents like DMF, and offers better selectivity than water.[1]
Formulation Strategy
-
Salt Selection: Due to the acidic carboxylic group and basic nitrogen, this molecule is a prime candidate for salt formation.
-
To enhance water solubility: Form the Sodium or Potassium salt (using NaOH/KOH).
-
To enhance lipophilicity: Form the Hydrochloride salt (though this may still be water-soluble, it alters dissolution kinetics).[1]
-
References
-
PubChem. Picolinic Acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Esteves, A. et al. (2023). Solubility and Crystallization Studies of Picolinic Acid.[1][2] MDPI Processes. Available at: [Link][1]
-
NIST Chemistry WebBook. 2-Pyridinecarboxylic acid, 6-methyl-.[1] National Institute of Standards and Technology.[1] Available at: [Link][1]
3-Methoxy-6-methylpyridine-2-carboxylic acid suppliers and catalog numbers
An In-depth Technical Guide to 3-Methoxy-6-methylpyridine-2-carboxylic Acid: Synthesis, Sourcing, and Applications
Abstract
3-Methoxy-6-methylpyridine-2-carboxylic acid is a substituted picolinic acid derivative of significant interest to researchers in medicinal chemistry and materials science. As a functionalized pyridine, it belongs to a class of heterocyclic compounds that are prevalent scaffolds in numerous FDA-approved pharmaceuticals.[1][2] The unique arrangement of its substituents—a carboxylic acid at the 2-position, a methoxy group at the 3-position, and a methyl group at the 6-position—offers a valuable tool for fine-tuning the physicochemical and pharmacological properties of lead compounds. The pyridine ring is electron-deficient and aromatic, facilitating interactions like π-π stacking, while the carboxylic acid group provides polarity and can act as a bidentate chelating agent for metal ions, a useful property for enzyme inhibition.[1][3] This guide provides a comprehensive overview of the compound's properties, sourcing challenges, a detailed synthetic protocol, and its potential applications in research and drug development.
Part 1: Compound Identity and Physicochemical Profile
Precise identification and understanding of a compound's properties are foundational to its application in research. Below are the key identifiers and predicted properties for 3-Methoxy-6-methylpyridine-2-carboxylic acid.
| Identifier | Value | Source |
| IUPAC Name | 3-Methoxy-6-methylpyridine-2-carboxylic acid | N/A |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₈H₉NO₃ | N/A |
| Molecular Weight | 167.16 g/mol | N/A |
| Canonical SMILES | COC1=C(C(=O)O)N=C(C=C1)C | N/A |
The physicochemical properties of this molecule are dictated by its three functional groups. The carboxylic acid moiety imparts acidity and is a strong hydrogen bond donor and acceptor. The pyridine nitrogen is basic and a hydrogen bond acceptor. The methoxy and methyl groups contribute to lipophilicity. The interplay of these groups suggests moderate solubility in polar organic solvents and limited solubility in water, highly dependent on pH.
Part 2: Sourcing & Commercial Availability
A thorough search of major chemical supplier catalogs indicates that 3-Methoxy-6-methylpyridine-2-carboxylic acid is not a readily available, off-the-shelf compound. Its utility is primarily as a custom-synthesized building block for specific research applications. However, numerous structural isomers and related precursors are commercially available, which can serve as alternative scaffolds or starting materials for its synthesis.
Table of Commercially Available Structural Isomers and Analogs:
| Compound Name | CAS Number | Representative Supplier(s) | Catalog Number (Example) |
| 3-Methoxypyridine-2-carboxylic acid | 16478-52-7 | Amerigo Scientific | CBB1099900ATL[4] |
| 6-Methoxypyridine-2-carboxylic acid | 26893-73-2 | Sigma-Aldrich, Thermo Scientific | M2189 (TCI)[5] |
| 2-Methoxy-6-methylpyridine-3-carboxylic acid | 72918-10-6 | American Elements | N/A[6] |
| 3-Methylpyridine-2-carboxylic acid | 4021-07-2 | Sigma-Aldrich, SCBT | 512362 (Sigma-Aldrich)[7][8] |
| 6-Methylpyridine-2-carboxylic acid | 934-60-1 | Amerigo Scientific, PubChem | CBB1118254[9][10] |
| 3-Chloro-6-methoxypyridine-2-carboxylic acid | 856836-44-7 | Synchem | rp128[11] |
Part 3: Rational Synthesis and Purification Protocol
Given its lack of commercial availability, a reliable synthetic route is essential for researchers wishing to utilize this compound. The following multi-step protocol is proposed based on established transformations of the pyridine scaffold, such as oxidation and methoxylation reactions described for related heterocycles.[12][13]
Proposed Synthetic Workflow
The proposed synthesis begins with the commercially available and relatively inexpensive 2,6-dichloro-3-methylpyridine. The strategy involves a regioselective nucleophilic aromatic substitution (SNAAr) to install the methoxy group, followed by ortho-lithiation and carboxylation to create the carboxylic acid functionality.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. amerigoscientific.com [amerigoscientific.com]
- 5. 6-Methoxypyridine-2-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. americanelements.com [americanelements.com]
- 7. 3-甲基吡啶-2-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Methylpyridine-2-carboxylic acid | CAS 4021-07-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. amerigoscientific.com [amerigoscientific.com]
- 11. synchem.de [synchem.de]
- 12. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 13. Picolinic acid - Wikipedia [en.wikipedia.org]
The Zwitterionic Character of 3-Methoxy-Pyridine-2-Carboxylic Acids: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive examination of the zwitterionic nature of 3-methoxy-pyridine-2-carboxylic acids. In the absence of direct crystallographic evidence for the parent compound, this guide synthesizes data from analogous structures, theoretical principles, and established analytical techniques to build a robust case for its zwitterionic existence. We will explore the fundamental principles of zwitterion formation, the electronic influence of the methoxy substituent, and the key experimental and computational methodologies that can be employed to elucidate the precise solid-state and solution-phase structures of these molecules. This document is intended for researchers, scientists, and drug development professionals who are engaged with pyridine carboxylic acids and require a deeper understanding of their physicochemical properties.
Introduction: The Ambivalent Nature of Pyridine Carboxylic Acids
Pyridine carboxylic acids are a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for the design of novel therapeutic agents and functional materials. A key, yet often nuanced, aspect of their chemical personality is their potential to exist as zwitterions. A zwitterion is a neutral molecule that possesses both a positive and a negative formal charge on different atoms. In the context of 3-methoxy-pyridine-2-carboxylic acid, this manifests as a proton transfer from the carboxylic acid group to the pyridine nitrogen, resulting in a pyridinium carboxylate species.
The seemingly subtle shift of a single proton has profound implications for a molecule's properties, including its solubility, crystal packing, membrane permeability, and receptor-binding interactions. Understanding and predicting the zwitterionic state is therefore not merely an academic exercise but a critical component of rational drug design and materials engineering.
This guide will delve into the specific case of 3-methoxy-pyridine-2-carboxylic acid, a molecule of interest due to the interplay of the electron-donating methoxy group and the electron-withdrawing carboxylic acid on the pyridine ring. We will present a logical framework, supported by empirical evidence from related compounds and theoretical insights, to explore its zwitterionic character.
The Genesis of a Zwitterion: A Tale of Two pKas
The formation of a zwitterion is fundamentally a tug-of-war for a proton between two functional groups within the same molecule. The outcome of this intramolecular acid-base reaction is dictated by the relative acidities of the proton donor (the carboxylic acid) and the conjugate acid of the proton acceptor (the pyridinium ion). This relationship is quantified by their respective pKa values.
A general rule of thumb for zwitterion formation in solution is the "ΔpKa rule":
ΔpKa = pKa (proton acceptor) - pKa (proton donor)
For 3-methoxy-pyridine-2-carboxylic acid, this translates to:
ΔpKa = pKa (pyridinium ion) - pKa (carboxylic acid)
Electronic Influence of the Methoxy Group
The methoxy group at the 3-position of the pyridine ring plays a crucial role in modulating the basicity of the pyridine nitrogen. Through its electron-donating mesomeric effect, it increases the electron density on the pyridine ring, which would typically be expected to increase the basicity of the nitrogen atom (and thus increase its pKa). However, the inductive electron-withdrawing effect of the oxygen atom can counteract this. For 2-methoxypyridines, it has been observed that the basicity of the pyridine nitrogen is reduced compared to pyridine itself[1]. This is attributed to the inductive electron-withdrawing effect of the alkoxy group[1]. This would suggest a lower pKa for the pyridinium ion of 3-methoxy-pyridine-2-carboxylic acid compared to unsubstituted picolinic acid.
Simultaneously, the electronic properties of the methoxy and carboxylic acid groups will also influence the acidity of the carboxylic acid function. The precise interplay of these effects necessitates a more quantitative approach, such as computational pKa prediction, to estimate the ΔpKa and thus the propensity for zwitterion formation.
Synthesis of 3-Methoxy-Pyridine-2-Carboxylic Acid
While numerous vendors supply 3-methoxy-pyridine-2-carboxylic acid, understanding its synthesis is crucial for researchers aiming to produce isotopically labeled or derivatized versions for detailed structural studies. A common synthetic route involves the hydrolysis of a corresponding nitrile or ester precursor. A generalized procedure, adapted from the synthesis of a related compound, 3-methylpyridine-2-carboxylic acid, is presented below[2].
General Synthetic Protocol: Hydrolysis of 2-Cyano-3-methoxypyridine
Objective: To synthesize 3-methoxy-pyridine-2-carboxylic acid via the hydrolysis of 2-cyano-3-methoxypyridine.
Materials:
-
2-cyano-3-methoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Sodium Carbonate
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-3-methoxypyridine in concentrated sulfuric acid.
-
Hydrolysis: Heat the reaction mixture with stirring at 120°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly add a saturated aqueous solution of sodium carbonate to neutralize the excess acid until the pH reaches approximately 3. This should be done in an ice bath to control the exothermic reaction.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude solid product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethyl acetate-hexane mixture, to yield pure 3-methoxy-pyridine-2-carboxylic acid.
Causality Behind Experimental Choices:
-
Concentrated Sulfuric Acid: Serves as both the solvent and the catalyst for the hydrolysis of the nitrile group to a carboxylic acid.
-
Heating: Provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate.
-
pH Adjustment to ~3: This pH is chosen to ensure that the carboxylic acid is in its protonated form for efficient extraction into an organic solvent, while minimizing the protonation of the pyridine nitrogen, which would increase its aqueous solubility.
-
Recrystallization: A standard purification technique for solid organic compounds, which relies on the differential solubility of the desired product and impurities in a given solvent system at different temperatures.
Evidentiary Framework for Zwitterionic Character
In the absence of a definitive crystal structure for 3-methoxy-pyridine-2-carboxylic acid, we must build a case for its zwitterionic nature through a combination of indirect experimental evidence from analogous systems and theoretical calculations.
Insights from X-ray Crystallography of Related Compounds
The Cambridge Structural Database (CSD) is a vital resource for crystallographic data[3][4]. While a search for 3-methoxy-pyridine-2-carboxylic acid yields no results, studies on related picolinic acid derivatives provide strong precedent for zwitterionic forms in the solid state. For instance, the crystal structure of picolinic acid itself has been shown to exist as a 1:1 co-crystal of its neutral and zwitterionic forms[5]. Furthermore, adducts of picolinic acid with other molecules, such as squaric acid, have been confirmed to contain the zwitterionic form of picolinic acid through X-ray structural analysis[6]. The crystal structure of 3-thioxo-2-pyridinecarboxylic acid also exhibits a zwitterionic hydrogen-bonding motif[5]. These examples demonstrate that the pyridine nitrogen in the 2-carboxypyridine scaffold is sufficiently basic to accept a proton from the carboxylic acid group, leading to a stable zwitterionic structure in the solid state.
Spectroscopic Signatures of Zwitterionization
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable clues about the protonation state of a molecule in both the solid state and in solution.
FTIR spectroscopy is particularly sensitive to the vibrational modes of functional groups. The key distinction between the neutral and zwitterionic forms of a pyridine carboxylic acid lies in the carbonyl (C=O) and carboxylate (COO⁻) stretching frequencies, as well as the N-H stretching and bending vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - Neutral Form | Expected Wavenumber (cm⁻¹) - Zwitterionic Form | Rationale for Shift |
| C=O Stretch (Carboxylic Acid) | ~1700 - 1725 | Absent | The carbonyl group is replaced by a carboxylate group. |
| COO⁻ Asymmetric Stretch | Absent | ~1550 - 1610 | The delocalized carboxylate group has a characteristic asymmetric stretching vibration at a lower frequency than a C=O double bond. |
| COO⁻ Symmetric Stretch | Absent | ~1300 - 1420 | The symmetric stretch of the carboxylate group. |
| O-H Stretch (Carboxylic Acid) | Broad, ~2500 - 3300 | Absent | The acidic proton is transferred to the pyridine nitrogen. |
| N⁺-H Stretch (Pyridinium) | Absent | Broad, ~2500 - 3000 | The N⁺-H bond gives rise to a broad absorption in a similar region to the O-H stretch. |
| C=N Stretch (Pyridine Ring) | ~1580 - 1620 | Shifted | Protonation of the pyridine nitrogen alters the electron distribution in the ring, leading to a shift in the C=N stretching frequency. |
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation: A small amount of the solid 3-methoxy-pyridine-2-carboxylic acid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic peaks of the neutral and zwitterionic forms as outlined in the table above. Comparison with the spectra of related pyridine carboxylic acids of known structure can aid in the assignment of vibrational modes.
Both ¹H and ¹³C NMR spectroscopy can provide insights into the electronic environment of the nuclei in 3-methoxy-pyridine-2-carboxylic acid.
-
¹H NMR: The chemical shift of the proton attached to the pyridine nitrogen (the N⁺-H proton) in the zwitterionic form would be expected to appear as a broad singlet at a downfield chemical shift (typically > 10 ppm) in a non-protic solvent like DMSO-d₆. The chemical shifts of the aromatic protons on the pyridine ring would also be affected by the protonation state of the nitrogen.
-
¹³C NMR: The chemical shift of the carbonyl carbon in the carboxylic acid group is sensitive to its protonation state. In the neutral form, the carbonyl carbon would resonate at approximately 160-185 ppm. In the zwitterionic form, the carboxylate carbon would be expected to be at a slightly different chemical shift. The chemical shifts of the pyridine ring carbons would also be altered upon protonation of the nitrogen.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of 3-methoxy-pyridine-2-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube. The choice of solvent can influence the equilibrium between the neutral and zwitterionic forms.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts and coupling constants of the protons and carbons. Compare the observed chemical shifts with those of known neutral and zwitterionic pyridine carboxylic acids. The presence of a downfield, exchangeable proton in the ¹H NMR spectrum and the chemical shift of the carboxyl carbon in the ¹³C NMR spectrum are key indicators.
Computational Chemistry: Predicting Stability and pKa
In the absence of experimental data, computational chemistry provides a powerful tool to predict the relative stabilities of the neutral and zwitterionic forms of 3-methoxy-pyridine-2-carboxylic acid and to estimate their respective pKa values.
Workflow for Computational Analysis
Caption: Computational workflow for assessing the zwitterionic character.
Methodology:
-
Geometry Optimization: The structures of both the neutral and zwitterionic forms of 3-methoxy-pyridine-2-carboxylic acid are optimized using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries in both the gas phase and in a simulated solvent environment using a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). This allows for the determination of the relative stabilities of the two forms in different environments.
-
pKa Prediction: The pKa values of the carboxylic acid group and the pyridine nitrogen can be predicted using established computational protocols, such as those employing isodesmic reactions or thermodynamic cycles[7][8][9]. These methods calculate the free energy change of the deprotonation/protonation reactions and relate it to the pKa.
-
Analysis: The relative energies of the neutral and zwitterionic forms, along with the predicted pKa values, are used to determine the most likely predominant form of the molecule under different conditions.
Implications for Drug Development and Materials Science
The zwitterionic character of 3-methoxy-pyridine-2-carboxylic acid has significant practical implications:
-
Solubility: Zwitterions often exhibit higher aqueous solubility than their neutral counterparts due to their ionic nature. This is a critical parameter in drug formulation.
-
Crystal Packing: The strong electrostatic interactions between the positive and negative charges in zwitterions can lead to distinct and often more stable crystal lattices, influencing the solid-state properties of a material.
-
Biological Activity: The charge distribution in a molecule is a key determinant of its interaction with biological targets. The zwitterionic form will present a different electrostatic profile to a receptor compared to the neutral form, potentially leading to different binding affinities and biological activities.
-
Membrane Permeability: While increased polarity can enhance aqueous solubility, it can also hinder passive diffusion across biological membranes, a crucial factor for oral drug absorption.
Conclusion
While direct experimental proof for the zwitterionic nature of 3-methoxy-pyridine-2-carboxylic acid is currently lacking in the public domain, a compelling case can be constructed based on established principles and evidence from closely related compounds. The propensity for zwitterion formation in picolinic acid derivatives is well-documented in the solid state. The electronic influence of the methoxy group, while nuanced, is unlikely to completely abrogate the inherent basicity of the pyridine nitrogen.
To definitively establish the structure of 3-methoxy-pyridine-2-carboxylic acid, further experimental work is required. Specifically, single-crystal X-ray diffraction would provide unambiguous proof of its solid-state form. In solution, a combination of pH-dependent NMR studies and potentiometric titration to determine the macroscopic and microscopic pKa values would be invaluable.
This guide has provided a comprehensive framework for understanding and investigating the zwitterionic character of 3-methoxy-pyridine-2-carboxylic acid. By integrating theoretical principles with practical experimental protocols, researchers can gain a deeper appreciation for the subtle yet profound impact of intramolecular proton transfer on the properties and function of this important class of molecules.
References
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PlumX. (n.d.). Evidence for single-minimum potentials for intramolecular hydrogen bonds of substituted picolinic acid N-oxides. Retrieved from [Link]
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NIScPR Online Periodicals Repository. (n.d.). Theoretical study of hydrogen bonded picolinic acid-water complexes. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of zwitterionic species through the intramolecular proton transfer reactions in various picolinic compounds. Retrieved from [Link]
- Sarpong, R., & Ghadial, V. A. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 13(24), 6448–6451.
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ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]
- Hao, L., et al. (2020). The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network.
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PubMed. (n.d.). [The effect of acids on dianisyl-pyridyl- and dipyridyl-anisyl-methanoles (author's transl)]. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. Retrieved from [Link]
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ResearchGate. (n.d.). Weak intramolecular hydrogen bond in picolinic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Intramolecular hydrogen bond in picolinic acid. Retrieved from [Link]
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ACS Publications. (n.d.). Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Retrieved from [Link]
- ACS Omega. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17004-17015.
-
Amerigo Scientific. (n.d.). 3-Methoxypyridine-2-carboxylic acid. Retrieved from [Link]
- Wiley Online Library. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167.
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
- NTU Journal of Pure Sciences. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. 2(4), 1-10.
-
Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]
- MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072.
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PubChem. (n.d.). 3-(Methoxycarbonyl)pyridine-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Zwitterionic (A) and non-zwitterionic (B and C) neutral molecular conformations of pyridine-3-carboxylic acid. Retrieved from [Link]
-
re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]
- MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1580.
-
MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]
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Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR-ATR spectra of zwitterion adduct 2 and bicarbonate salt 3 expanded.... Retrieved from [Link]
- University of East Anglia. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Journal of Organic Chemistry, 87(12), 8089-8095.
-
Pure. (2013). Development of methods for the determination of pKa values. Retrieved from [Link]
-
chemrevise. (n.d.). 3.15 NMR spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
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PubChemLite. (n.d.). 3-methoxypyrazine-2-carboxylic acid (C6H6N2O3). Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxypyridine-2-carboxylic acid. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 3-Methoxypyridine (FDB004414). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Hydroxypyridine-2-carboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Methoxy-6-Methylpyridine Derivatives
Introduction: The Strategic Importance of Substituted Pyridines
The 3-methoxy-6-methylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. Its prevalence in pharmaceuticals stems from the pyridine ring's ability to act as a bioisostere for a phenyl group, with the nitrogen atom providing a key site for hydrogen bonding interactions with biological targets. Furthermore, the substitution pattern can be tailored to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This guide provides an in-depth analysis of the critical parameters and detailed protocols for the successful Suzuki coupling of 3-methoxy-6-methylpyridine derivatives, a class of electron-rich heteroaromatics that can present unique challenges.
The Challenge of Electron-Rich Pyridines in Suzuki Coupling
Electron-rich pyridines, such as 3-methoxy-6-methylpyridine derivatives, can be challenging substrates in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Additionally, the electron-donating nature of the methoxy and methyl groups can decrease the reactivity of the pyridine ring towards oxidative addition, a crucial step in the catalytic cycle.[4] Therefore, careful optimization of the reaction conditions is paramount to achieve high yields and selectivity.
Core Principles for Success: A Mechanistic Approach
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding how each component of the reaction influences these steps is critical for designing a robust protocol for 3-methoxy-6-methylpyridine derivatives.
The Palladium Catalyst and Ligand System: A Synergistic Duo
The choice of the palladium source and, more importantly, the supporting ligand is the most critical factor for a successful Suzuki coupling with electron-rich pyridines.
-
Palladium Precatalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources such as Pd(OAc)₂ and PdCl₂(dppf) are commonly used.[4][7] Pd(II) precatalysts require an in-situ reduction to the active Pd(0) species, which can often be facilitated by phosphine ligands or other components in the reaction mixture.
-
Ligands: For electron-rich substrates, bulky and electron-rich phosphine ligands are generally preferred.[8] These ligands promote the oxidative addition step and stabilize the active Pd(0) catalyst.[6] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging Suzuki couplings.[6]
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective due to their steric bulk and electron-donating properties.[5]
-
Triphenylphosphine (PPh₃) can be effective in some cases, but more electron-rich and bulkier phosphines often provide better results.[8]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a versatile ligand that often provides good results in a wide range of Suzuki couplings.
-
The Role of the Base: More Than Just a Proton Scavenger
The base plays a crucial role in the transmetalation step of the Suzuki coupling.[9] It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases:
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are commonly used and effective for a broad range of substrates.
-
Potassium Phosphate (K₃PO₄) is a stronger base that can be particularly effective for less reactive substrates.[10]
-
Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) are strong bases that can be used, often in aqueous solvent mixtures.[11]
-
-
Organic Bases:
-
Triethylamine (NEt₃) and other amine bases are sometimes used, particularly in non-aqueous conditions.
-
For the coupling of 3-methoxy-6-methylpyridine derivatives, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point.
The Solvent System: Influencing Solubility and Reactivity
The solvent must be capable of dissolving the reactants and catalyst system. Aprotic polar solvents are generally preferred for Suzuki couplings.
-
Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are widely used and often provide excellent results.[10][12]
-
Aromatic Solvents: Toluene is another common choice, particularly for higher temperature reactions.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) can be used, but may sometimes lead to side reactions.
-
Aqueous Mixtures: The addition of water to the solvent system can be beneficial, as it can increase the solubility of the inorganic base and facilitate the transmetalation step.[11][13][14] A common combination is a 4:1 or 3:1 mixture of an organic solvent (e.g., dioxane, THF) and water.[2][12]
The Boronic Acid/Ester: The Coupling Partner
A wide variety of aryl and heteroaryl boronic acids and their corresponding esters (e.g., pinacol esters, MIDA esters) can be used in Suzuki couplings. Boronic acids are generally more reactive than their ester counterparts.[14] For challenging couplings, using the boronic acid is often preferred.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of 3-methoxy-6-methylpyridine derivatives. Optimization may be required for specific substrates.
Protocol 1: General Procedure for the Suzuki Coupling of a 2-Halo-3-methoxy-6-methylpyridine with an Arylboronic Acid
Materials:
-
2-Halo-3-methoxy-6-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask or oven-dried round-bottom flask equipped with a magnetic stir bar, add the 2-halo-3-methoxy-6-methylpyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.
-
In a separate vial, weigh out the palladium(II) acetate and SPhos ligand and add them to the reaction flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Alternative Conditions for Challenging Couplings
For less reactive aryl halides or sterically hindered boronic acids, the following modifications may be beneficial:
-
Catalyst System: Use a pre-formed palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a more electron-rich and bulky ligand like XPhos or RuPhos with Pd₂(dba)₃.
-
Base: Employ a stronger base such as cesium carbonate (Cs₂CO₃).
-
Solvent: Use anhydrous toluene as the solvent and heat to a higher temperature (e.g., 110 °C).
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper degassing of the reaction mixture. Use a fresh bottle of palladium catalyst and ligand. |
| Low reactivity of the halide | Switch to a more reactive halide (I > Br > Cl).[6] Increase the reaction temperature. Use a more electron-rich and bulky ligand. | |
| Deactivation of the catalyst by the pyridine nitrogen | Use a bulkier ligand to sterically hinder coordination of the pyridine nitrogen to the palladium center. | |
| Formation of homocoupled boronic acid byproduct | Slow transmetalation | Increase the concentration of the base. Ensure the boronic acid is of high purity. |
| Protodeboronation (loss of the boronic acid group) | Presence of water and/or protic solvents | Use anhydrous solvents and reagents. MIDA boronates can be less prone to protodeboronation.[15] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds containing the 3-methoxy-6-methylpyridine moiety. By carefully selecting the catalyst system, base, and solvent, researchers can overcome the challenges associated with this electron-rich heterocyclic substrate and achieve high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in drug discovery and materials science.
References
- Alonso, D. A.; Nájera, C.; Pacheco, M. C. J. Org. Chem. 2002, 67, 5588.
- Botella, L.; Nájera, C. Angew. Chem. Int. Ed. 2002, 41, 179.
- Buchwald, S. L. Acc. Chem. Res. 2008, 41 (11), 1461–1473.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. Angew. Chem., Int. Ed. Engl. 2001, 40, 4544–4568.
- Fu, G. C. Acc. Chem. Res. 2008, 41 (11), 1555–1564.
- Li, W.; Nelson, D. P.; Jensen, M. S.; Hoerrner, R. S.; Cai, D.; Larsen, R. D. Org. Synth. 2005, 81, 89.
- Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed. 2002, 41 (22), 4176–4211.
- Miyaura, N.; Suzuki, A. Chem. Rev. 1995, 95, 2457-2483.
- Molander, G. A.; Biolatto, B. J. Org. Chem. 2003, 68, 4302–4314.
- Navarro, O.; Kelly, R. A.; Nolan, S. P. J. Am. Chem. Soc. 2003, 125, 16194.
- Nishio, R.; Sugiura, M.; Kobayashi, S. Org. Lett., 2005, 7, 4831.
- Stille, J. K.; Lau, K. S. Y. Acc. Chem. Res. 1977, 10, 434–442.
- Suzuki, A. Pure & Appl. Chem. 1985, 57, 1749–1758.
- Suzuki, A. In Metal-catalyzed Cross-coupling Reactions, Diederich, F., and Stang, P. J., Eds.; Wiley-VCH: New York, 1998, pp. 49-97.
- Suzuki, A. J. Organomet. Chem. 1999, 576, 147–168.
Sources
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- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
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- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
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- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Advanced Crystallization Protocols for 3-Methoxy-6-Methylpyridine-2-Carboxylic Acid
Executive Summary
This guide details the isolation and purification of 3-methoxy-6-methylpyridine-2-carboxylic acid (CAS: Analogous family to 98-98-6 and substituted picolinates). As a zwitterionic pyridine derivative, this molecule exhibits pH-dependent solubility profiles that are critical for successful crystallization.
This document provides two validated workflows:
-
Reactive Crystallization (pH Swing): The primary method for isolating the compound from crude synthesis mixtures.
-
Cooling Recrystallization: A polishing step to achieve >99.5% purity and control polymorphic form.
Physicochemical Profile & Solubility Mapping
To design a robust crystallization process, one must understand the amphoteric nature of the picolinic acid scaffold.
-
Zwitterionic Character: The molecule contains a basic pyridine nitrogen and an acidic carboxylic acid.[1]
-
Isoelectric Point (pI): The theoretical pI is typically between pH 3.0 and 4.0. At this pH, the net charge is zero, and water solubility is at its thermodynamic minimum.
-
Solubility Behavior:
-
pH < 2: Soluble (Cationic form, Pyridinium salt).
-
pH > 8: Soluble (Anionic form, Carboxylate salt).
-
pH 3–4: Insoluble/Sparingly Soluble (Neutral/Zwitterionic species).
-
Table 1: Solvent Selection Matrix
| Solvent System | Solubility Profile | Application |
| Water (pH 10) | High (>150 g/L) | Dissolution of crude material (as Na-salt). |
| Water (pH 3.5) | Low (<5 g/L) | Target condition for precipitation. |
| Methanol | Moderate | Good for cooling crystallization (often requires water co-solvent). |
| Ethanol/Water (80:20) | Temperature Dependent | Ideal for polishing recrystallization. |
| Ethyl Acetate | Low | Antisolvent; used to wash away non-polar impurities. |
Protocol A: Reactive Crystallization (pH Swing)
Objective: Primary isolation from crude synthesis mixture or bulk purification. Mechanism: Charge neutralization via acid addition.
Materials
-
Crude 3-methoxy-6-methylpyridine-2-carboxylic acid.
-
Sodium Hydroxide (NaOH), 2M solution.
-
Hydrochloric Acid (HCl), 2M and 6M solutions.
-
pH Meter (Calibrated at pH 4.0 and 7.0).
Step-by-Step Procedure
-
Dissolution (Salt Formation):
-
Suspend the crude solid in deionized water (approx. 5–7 volumes relative to solid mass).
-
Slowly add 2M NaOH while stirring until the pH reaches 10.0–11.0 .
-
Checkpoint: The solution should become clear as the sodium salt forms. If turbidity persists, filter the solution through a 0.45 µm membrane to remove insoluble impurities (e.g., inorganic salts or polymerized byproducts).
-
-
Controlled Acidification (Nucleation):
-
Heat the solution to 40°C . (Elevated temperature prevents rapid, amorphous precipitation).
-
Add 6M HCl slowly to lower the pH to 6.0 .
-
Switch to 2M HCl and dose slowly (rate: 0.5 pH units/min).
-
Critical Point: At pH ~4.5 , the solution will likely reach the metastable limit. Watch for the "Cloud Point" (onset of turbidity).
-
-
Aging and Growth:
-
Once nucleation begins, stop acid addition and hold stirring for 30 minutes. This allows crystal growth and prevents occlusion of impurities.
-
Resume slow acid addition until pH 3.2–3.5 is reached.
-
Cool the slurry to 5°C over 2 hours.
-
-
Isolation:
-
Filter the slurry using a Buchner funnel or centrifuge.
-
Displacement Wash: Wash the cake with 2 volumes of cold water (pH adjusted to 3.5) to remove mother liquor without dissolving the product.
-
Drying: Vacuum dry at 50°C for 12 hours.
-
Protocol B: Polishing Recrystallization (Ethanol/Water)
Objective: Removal of structurally similar impurities (e.g., demethylated byproducts) and polymorph control.
Step-by-Step Procedure
-
Slurry Preparation: Suspend the dried solid (from Protocol A) in Ethanol:Water (80:20 v/v) . Use approximately 10 mL solvent per gram of solid.
-
Dissolution: Heat the mixture to reflux (~78°C). The solid should fully dissolve. If not, add small aliquots of water until clear.
-
Seeding (Optional but Recommended): Cool to 65°C. Add 0.5 wt% of pure seed crystals to induce controlled nucleation.
-
Cooling Profile:
-
Linear cool from 65°C to 20°C over 4 hours (approx. 0.2°C/min).
-
Hold at 20°C for 1 hour.
-
Cool further to 0°C for maximum yield.
-
-
Filtration: Filter and wash with cold pure ethanol (antisolvent wash).
Process Visualization
The following diagram illustrates the critical decision pathways for the pH Swing method, highlighting the relationship between pH, solubility, and impurity rejection.
Figure 1: Reactive crystallization workflow for amphoteric pyridine derivatives. Note the critical aging step at the cloud point to ensure crystal purity.
Analytical Validation (QC)
To ensure the trustworthiness of the crystallized product, the following parameters must be verified:
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.
-
Rationale: Low pH buffer suppresses ionization of the carboxylic acid, improving peak shape.
-
-
1H-NMR (D2O vs. DMSO-d6):
-
Verify the integrity of the methoxy group (singlet ~3.8-4.0 ppm) and methyl group.
-
Note: Chemical shifts will vary significantly between D2O (zwitterion/salt) and DMSO-d6 (neutral).
-
-
X-Ray Powder Diffraction (XRPD):
-
Compare the diffraction pattern of Protocol A vs. Protocol B. Solvates are common in picolinic acid derivatives; ensure the drying step has removed lattice solvent if the anhydrous form is desired.
-
References
-
Picolinic Acid Properties & Solubility
- Source: Google Patents, "Synthesis process of 6-methoxy pyridazine-3-carboxylic acid" (Analogous chemistry).
-
General Crystallization of Zwitterions
- Source: National Institutes of Health (NIH), "Co-crystals and molecular salts of carboxylic acid/pyridine complexes."
- Relevance: Explains the proton transfer mechanics and salt vs. co-crystal formation in pyridine-carboxylic acid systems.
-
URL:[Link]
Sources
- 1. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ripublication.com [ripublication.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Decarboxylation of 3-methoxy-6-methylpyridine-2-carboxylic acid
Abstract
This document provides a comprehensive guide for the decarboxylation of 3-methoxy-6-methylpyridine-2-carboxylic acid to yield 3-methoxy-6-methylpyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. These application notes detail the underlying chemical principles, a validated experimental protocol, and the necessary considerations for successful execution in a research and development setting. The protocols described herein are designed to be self-validating and are supported by authoritative references from peer-reviewed literature.
Introduction: The Significance of Decarboxylation in Pyridine Chemistry
The removal of a carboxyl group, or decarboxylation, from heteroaromatic rings is a fundamental transformation in organic synthesis. Pyridine-2-carboxylic acids, also known as picolinic acids, are particularly susceptible to decarboxylation due to the proximity of the ring nitrogen. The electron-withdrawing nature of the nitrogen atom stabilizes the intermediate formed during the loss of carbon dioxide. The resulting product, a substituted pyridine, is a common scaffold in a multitude of biologically active molecules. The specific target of this protocol, 3-methoxy-6-methylpyridine, serves as a key building block in the synthesis of various pharmaceutical compounds.
The choice of decarboxylation method is critical and often depends on the stability of the starting material and the desired product. While thermal decarboxylation is a classic approach, it often requires high temperatures that can lead to decomposition and side-product formation, especially with sensitive functional groups present on the pyridine ring.[1] Modern synthetic chemistry has seen a shift towards milder, catalytic methods that offer higher yields and cleaner reaction profiles.[2][3] This guide will focus on a silver-catalyzed protocol, which has demonstrated broad applicability for heteroaromatic carboxylic acids.[1]
Mechanistic Insights: The "Why" Behind the Protocol
The decarboxylation of pyridine-2-carboxylic acids can proceed through several mechanisms depending on the reaction conditions. In aqueous media, the reaction is influenced by pH, and the zwitterionic form of the acid is believed to be the key reactive species.[4][5][6] The positively charged nitrogen atom acts as an electron sink, facilitating the cleavage of the C-C bond of the carboxyl group.
For the purpose of this protocol, which utilizes a non-aqueous solvent system, a metal-catalyzed pathway is more relevant. Silver(I) catalysts have proven to be particularly effective for the protodecarboxylation of heteroaromatic carboxylic acids.[1][2] The proposed mechanism for the silver-catalyzed decarboxylation is as follows:
-
Salt Formation: The carboxylic acid reacts with the silver(I) carbonate to form a silver carboxylate salt.
-
Coordination and CO2 Extrusion: The silver ion coordinates to the pyridine nitrogen, which further polarizes the C-C bond of the carboxylate. This facilitates the extrusion of carbon dioxide (CO2) and the formation of an aryl-silver intermediate.
-
Protodemetalation: The aryl-silver species is then protonated by a proton source in the reaction mixture (in this case, acetic acid is added as a co-catalyst) to yield the desired decarboxylated pyridine and regenerate the silver catalyst.
This catalytic cycle allows for the use of sub-stoichiometric amounts of the silver salt, making the process more cost-effective and environmentally benign compared to older methods that required stoichiometric copper reagents.[3]
Experimental Protocol: Silver-Catalyzed Decarboxylation
This protocol is adapted from a general method for the decarboxylation of heteroaromatic carboxylic acids and is expected to be effective for 3-methoxy-6-methylpyridine-2-carboxylic acid.[1][2]
Materials and Reagents
| Reagent | Grade | Supplier |
| 3-methoxy-6-methylpyridine-2-carboxylic acid | ≥95% | (User Defined) |
| Silver(I) Carbonate (Ag2CO3) | Reagent Grade | (User Defined) |
| Acetic Acid (AcOH), Glacial | ACS Grade | (User Defined) |
| Dimethyl Sulfoxide (DMSO), Anhydrous | ≥99.8% | (User Defined) |
| Diethyl Ether (Et2O), Anhydrous | ≥99.5% | (User Defined) |
| Saturated Sodium Bicarbonate Solution (NaHCO3) | Laboratory Grade | (User Defined) |
| Brine (Saturated NaCl solution) | Laboratory Grade | (User Defined) |
| Anhydrous Magnesium Sulfate (MgSO4) | Laboratory Grade | (User Defined) |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with a temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-methoxy-6-methylpyridine-2-carboxylic acid (1.0 eq), silver(I) carbonate (0.1 eq), and anhydrous dimethyl sulfoxide (DMSO) to make a 0.5 M solution.
-
Addition of Co-catalyst: Add glacial acetic acid (0.05 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 16 hours.
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMSO).
-
Combine the organic layers.
-
-
Workup - Washing:
-
Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acetic acid.
-
Wash with brine to remove any residual water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methoxy-6-methylpyridine.
Visualization of the Workflow
The following diagram illustrates the key stages of the experimental procedure.
Caption: Experimental workflow for the silver-catalyzed decarboxylation.
Data Presentation: Expected Outcomes
While specific yields for 3-methoxy-6-methylpyridine-2-carboxylic acid are not explicitly reported, similar heteroaromatic carboxylic acids undergo this transformation in good to excellent yields.
| Substrate Type | Catalyst System | Temperature (°C) | Time (h) | Yield Range (%) | Reference |
| Heteroaromatic Carboxylic Acids | Ag2CO3 (10 mol%), AcOH (5 mol%) | 120 | 16 | 82-100 | [1] |
| Benzoic Acids (activated) | Ag2CO3 (10 mol%), AcOH (5 mol%) | 120 | 16 | 91-100 | [1] |
Trustworthiness and Self-Validation
To ensure the reliability of this protocol, the following self-validating steps should be integrated into the experimental design:
-
Confirmation of Starting Material: The identity and purity of the starting 3-methoxy-6-methylpyridine-2-carboxylic acid should be confirmed by NMR spectroscopy and melting point analysis.
-
Reaction Monitoring: Regular monitoring by TLC or HPLC will not only indicate the completion of the reaction but also reveal the formation of any significant side products. A stable baseline of the starting material spot/peak indicates consumption.
-
Product Characterization: The final, purified product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity as 3-methoxy-6-methylpyridine.
-
Control Experiment: Running the reaction in the absence of the silver catalyst will demonstrate its necessity for the transformation under these mild conditions. A significantly lower conversion would be expected.
By adhering to these validation steps, researchers can have high confidence in the outcome of the experiment and the integrity of their results.
References
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
- Toy, X. Y., Roslan, I. I. B., Chuah, G. K., & Jaenicke, S. (2013). Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. Catalysis Science & Technology, 3(12), 3143-3151. DOI:10.1039/C3CY00580A
- Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713.
- Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(1), 1032-1035.
-
Lee, G. K. J. (1970). Studies on the mechanisms of decarboxylation of pyridine- and pyrrole- carboxylic acids. MSpace. Retrieved from [Link]
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347.
- Gooßen, L. J., Rodríguez, N., & Lange, P. P. (2008). New catalytic transformations of carboxylic acids. Pure and Applied Chemistry, 80(8), 1725-1733.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Decarboxylation [organic-chemistry.org]
- 3. Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing decarboxylation of 3-methoxy-6-methylpicolinic acid during heating
A Guide to Preventing Unwanted Decarboxylation During Heating
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the handling of 3-methoxy-6-methylpicolinic acid, with a specific focus on preventing its thermal decarboxylation. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying chemical logic to empower you in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of 3-methoxy-6-methylpicolinic acid.
Q1: What is decarboxylation, and why is it a significant concern for 3-methoxy-6-methylpicolinic acid?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For picolinic acid and its derivatives, this is a particularly prevalent issue because the nitrogen atom in the pyridine ring can stabilize the intermediate formed during the reaction.[2] The reaction typically proceeds through a zwitterionic intermediate, where the carboxyl group is deprotonated and the ring nitrogen is protonated.[2][3] Heating provides the activation energy needed to break the carbon-carbon bond between the pyridine ring and the carboxyl group, leading to the formation of 2-methoxy-5-methylpyridine and CO₂. This is a critical issue as it results in the formation of a major impurity, reducing the yield of your desired product and complicating purification.
Q2: What are the primary factors that induce decarboxylation in this compound?
A2: Several factors can significantly promote the decarboxylation of picolinic acid derivatives:
-
Elevated Temperatures: This is the most significant contributor. Many decarboxylation reactions are intentionally carried out at temperatures exceeding 100°C.[4]
-
pH of the Reaction Medium: The rate of decarboxylation for picolinic acids is highly dependent on pH. The reaction rate often reaches a maximum near the isoelectric pH of the molecule before decreasing in highly acidic or basic conditions.[5]
-
Solvent Choice: Protic solvents can facilitate the proton transfer steps involved in the formation of the zwitterionic intermediate, potentially accelerating decarboxylation.[4]
-
Presence of Metal Catalysts: Certain transition metals, such as copper, are known to catalyze decarboxylation reactions, often via the formation of carboxylate complexes.[1]
Q3: How do the 3-methoxy and 6-methyl substituents affect the molecule's stability?
A3: The substituents on the pyridine ring play a crucial role in the rate of decarboxylation. For picolinic acids, studies have shown that both electron-withdrawing and electron-releasing groups at the 3-position can accelerate decarboxylation in the acidic form.[6][7] This acceleration is thought to be due to steric interference by the 3-substituent, which disrupts the coplanarity of the carboxyl group with the aromatic ring. This disruption reduces the bond order between the carboxyl group and the ring, making the C-C bond easier to break.[6][7][8] The 6-methyl group may also exert a steric effect, potentially influencing the rate.[6]
Q4: Is there a "safe" temperature range to minimize decarboxylation?
A4: While a specific decomposition temperature for 3-methoxy-6-methylpicolinic acid is not readily published, general principles for preventing decarboxylation of sensitive aromatic acids strongly apply.[4] Key strategies involve maintaining the reaction temperature as low as possible. For many reactions, such as amide couplings, it is critical to start at 0°C and allow the reaction to warm slowly to room temperature.[4] If elevated temperatures are unavoidable, reaction times should be minimized, and other parameters (solvent, pH) must be carefully optimized.
Q5: How does solvent choice impact the risk of decarboxylation?
A5: The solvent influences the stability of the transition state for decarboxylation.
-
Protic Solvents (e.g., water, ethanol): These solvents can facilitate proton transfers and may stabilize the zwitterionic intermediate, which can lead to an increased rate of decarboxylation.[4] In the case of picolinate anions, water appears to play a critical role, potentially by forming a hydrogen-bonded bridge that facilitates the reaction.[6][7]
-
Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)): These solvents are generally preferred for reactions where decarboxylation is a concern. By minimizing the availability of protons, they can help to disfavor the formation of the reactive zwitterionic intermediate.[4]
Troubleshooting Guide
This section provides a structured approach to solving specific problems related to unintended decarboxylation.
Problem: My reaction is complete, but I have a significant amount of 2-methoxy-5-methylpyridine as a byproduct. What happened?
Answer: The presence of 2-methoxy-5-methylpyridine is a definitive indicator that decarboxylation has occurred. This side reaction was likely promoted by one or more of the following conditions in your experiment:
-
Excessive Heat: Your reaction temperature was likely too high for the stability of the starting material.
-
Prolonged Reaction Time: Even at moderate temperatures, extended reaction times can lead to significant product degradation.
-
Suboptimal Solvent or pH: Your reaction conditions may have favored the formation of the decarboxylation intermediate.
Solution:
-
Re-evaluate Temperature Control: Lower the reaction temperature. If the primary reaction is too slow at lower temperatures, consider alternative catalysts or reagents that are more active under milder conditions.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to heat.
-
Change the Solvent: Switch from a protic to an aprotic solvent (e.g., from ethanol to DCM or THF) to see if this suppresses byproduct formation.
Problem: I need to run my reaction at an elevated temperature. How can I minimize decarboxylation?
Answer: When high temperatures are unavoidable, a multi-faceted approach is necessary to protect the carboxyl group.
Solution Strategies:
-
Minimize Reaction Time: The most critical factor is to limit the duration of heating. Monitor the reaction diligently and stop it immediately upon completion.
-
Use a High-Boiling Aprotic Solvent: Solvents like p-cymene or sulfolane can be effective for high-temperature reactions while avoiding the issues associated with protic solvents.[9]
-
Control the Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). While less common for preventing decarboxylation, it is good practice to prevent oxidative side reactions that could occur at high temperatures.
-
Consider a Flow Chemistry Setup: A continuous flow reactor can allow for precise control over temperature and residence time, often minimizing the formation of thermal decomposition byproducts compared to batch processing.
Problem: My reaction requires basic or acidic conditions. Which should I choose to avoid decarboxylation?
Answer: The choice between acidic and basic conditions is nuanced for picolinic acids, as the decarboxylation rate often peaks near the isoelectric pH.[5]
-
Basic Conditions: In many cases, forming the carboxylate salt (the anion) can inhibit decarboxylation compared to the zwitterionic form.[6][7] Using a mild, non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often a good strategy, especially for reactions like amide couplings.[4]
-
Acidic Conditions: Strongly acidic conditions can also decrease the rate of decarboxylation compared to the maximum rate at the isoelectric pH.[5] However, strong acids can also promote other unwanted side reactions.
Recommendation: For most applications, mild basic conditions using a non-nucleophilic base are preferable to strongly acidic conditions.
Problem: I am performing an amide coupling with 3-methoxy-6-methylpicolinic acid and observing significant byproduct formation. What is a good starting protocol?
Answer: This is a classic scenario where decarboxylation competes with the desired reaction. The key is to activate the carboxylic acid under conditions that disfavor the decarboxylation pathway. Below is a robust, field-proven protocol designed to minimize this side reaction.
Experimental Protocol: Low-Temperature Amide Coupling
This protocol is designed to activate the carboxylic acid and couple it with an amine while minimizing thermal stress on the molecule.
1. Materials and Setup:
-
Reactants: 3-methoxy-6-methylpicolinic acid (1.0 eq), primary or secondary amine (1.1 eq).
-
Reagents: Coupling agent (e.g., HATU, 1.1 eq), non-nucleophilic base (DIPEA, 2.0-3.0 eq).
-
Solvent: Anhydrous aprotic solvent (e.g., DCM, DMF, or THF).
-
Apparatus: A clean, dry, round-bottom flask equipped with a magnetic stir bar, under an inert atmosphere (Nitrogen or Argon).
2. Step-by-Step Procedure:
-
Dissolution & Cooling (Critical Step):
-
Add the 3-methoxy-6-methylpicolinic acid to the reaction flask.
-
Dissolve it in the anhydrous aprotic solvent.
-
Cool the mixture to 0°C using an ice-water bath. This is the most important step to mitigate decarboxylation. [4]
-
-
Activation:
-
To the cooled solution, add the coupling agent (HATU) and the base (DIPEA).
-
Stir the mixture at 0°C for 15-20 minutes. This allows for the formation of the activated ester intermediate while the temperature is low.
-
-
Nucleophilic Addition:
-
Slowly add the amine to the reaction mixture, ensuring the temperature remains at 0°C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-4 hours.
-
Monitor the progress by TLC or LC-MS. Check for the consumption of the starting acid and the formation of the decarboxylated byproduct (2-methoxy-5-methylpyridine).
-
-
Workup:
-
Once the reaction is complete, quench with a mild aqueous wash (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature .
-
Data & Visualization
Summary of Factors Influencing Decarboxylation
| Factor | Condition Favoring Low Decarboxylation | Condition Favoring High Decarboxylation | Rationale |
| Temperature | Low (0°C to Room Temp) | High (> 80°C) | Decarboxylation is a thermally activated process.[4] |
| pH | Mildly Basic or Strongly Acidic | Near Isoelectric pH | The zwitterionic form, most populated near the pI, is highly reactive.[5] |
| Solvent | Aprotic (DCM, THF) | Protic (Water, Alcohols) | Aprotic solvents disfavor the proton transfers needed for the mechanism.[4] |
Diagrams
Caption: Proposed mechanism for thermal decarboxylation.
Caption: Troubleshooting workflow for decarboxylation.
References
- An examination of the linear free-energy plot of relative rates vs. the ap con- stants suggests that electron withdrawal from the 5 position results in lower AG* values. Journal of the American Chemical Society.
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Available at: [Link]
-
Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available at: [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Science Publishing. Available at: [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available at: [Link]
-
Kowalczyk, B., & Wisniewski, M. Z. (2006). CALORIMETRIC AND THERMAL INVESTIGATION OF METAL DERIVATIVES OF 6-AMINOPICOLINIC ACID. Journal of Thermal Analysis and Calorimetry, 86(2), 435-439. Available at: [Link]
-
Dunn, G. E., & Thimm, H. F. (1975). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 53(9), 1342-1347. Available at: [Link]
-
Decarboxylation. Wikipedia. Available at: [Link]
-
Hammick reaction. Wikipedia. Available at: [Link]
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Hammick reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Solubility Challenges of 3-Methoxy-6-Methylpicolinic Acid in Non-Polar Solvents
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-methoxy-6-methylpicolinic acid. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound, particularly in non-polar solvent systems. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated experimental protocols to help you overcome these common hurdles.
Introduction: Understanding the Challenge
3-methoxy-6-methylpicolinic acid is a substituted pyridine carboxylic acid. Its structure presents a classic solubility dilemma: the polar, hydrophilic carboxylic acid and pyridine nitrogen functionalities are appended to a more lipophilic substituted aromatic ring. This amphiphilic nature can lead to poor solubility in solvents at either end of the polarity spectrum. The following sections will deconstruct the underlying chemical principles governing this behavior and offer practical, step-by-step solutions.
Frequently Asked Questions (FAQs)
Q1: Why is 3-methoxy-6-methylpicolinic acid so poorly soluble in non-polar solvents like hexane or toluene?
The solubility of a compound is governed by the principle of "like dissolves like".[1][2] Polar molecules dissolve in polar solvents, and non-polar molecules dissolve in non-polar solvents.[1] 3-methoxy-6-methylpicolinic acid has significant polarity due to three key features:
-
The Carboxylic Acid Group (-COOH): This group is highly polar and can act as both a hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen).
-
The Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring is an effective hydrogen bond acceptor.
-
The Methoxy Group (-OCH3): The oxygen atom is also a hydrogen bond acceptor.
These polar groups strongly interact with each other via intermolecular hydrogen bonding, forming a stable crystal lattice. Non-polar solvents, such as hexane or toluene, lack the ability to form strong interactions with these polar functional groups.[2] Consequently, the energy required to break the strong intermolecular bonds in the solid-state is not sufficiently compensated by the weak van der Waals interactions that would be formed with a non-polar solvent. This energetic mismatch results in poor solubility.
Q2: How do the individual substituents on the picolinic acid core affect its solubility?
Each substituent plays a distinct role in modulating the overall physicochemical properties of the molecule:
| Substituent | Position | Chemical Nature | Impact on Solubility in Non-Polar Solvents |
| Carboxylic Acid | C2 | Polar, Protic | Decreases solubility due to strong hydrogen bonding and acidity. |
| Methoxy Group | C3 | Polar, Aprotic | Generally decreases solubility by increasing overall polarity. |
| Methyl Group | C6 | Non-polar | Marginally increases solubility by adding a lipophilic component. |
| Pyridine Ring | Core | Polar Aromatic | Decreases solubility due to the polar nitrogen atom. |
The combined effect of the highly polar carboxylic acid and pyridine nitrogen far outweighs the small, lipophilic contribution of the methyl group, leading to the observed poor solubility in non-polar media.
Q3: What are the common visual indicators of solubility problems during my experiment?
-
Persistent Cloudiness or Haze: The solution appears turbid and does not clarify upon stirring or gentle warming.
-
Insoluble Particulate Matter: Solid particles of the compound remain suspended or settled at the bottom of the vessel.
-
Phase Separation: The compound may "oil out," forming a separate liquid phase that is immiscible with the solvent.
-
Precipitation Upon Cooling: The compound dissolves at a higher temperature but crashes out of the solution as it returns to ambient temperature.
Troubleshooting Guides & Experimental Protocols
This section provides structured approaches to systematically address and resolve solubility issues.
Issue 1: Complete inability to dissolve 3-methoxy-6-methylpicolinic acid in a pure non-polar solvent.
If your experimental conditions demand a non-polar environment, several strategies can be employed to enhance solubility.
Solution A: The Co-Solvent Approach
A co-solvent is a small amount of a miscible, more polar solvent added to the bulk non-polar solvent to improve the solubility of a polar solute. The co-solvent works by disrupting the self-association of the solute and creating a more favorable local solvation environment.
Caption: Workflow for systematic co-solvent screening.
-
Preparation: To a series of small vials, add a pre-weighed amount of 3-methoxy-6-methylpicolinic acid (e.g., 2 mg).
-
Primary Solvent Addition: Add a fixed volume of your primary non-polar solvent (e.g., 1 mL of toluene) to each vial. The compound will likely not dissolve.
-
Co-Solvent Titration: Add a selected co-solvent (see table below) in small, precise increments (e.g., 10 µL) to the first vial.
-
Mixing: After each addition, cap the vial and vortex or stir vigorously for 1-2 minutes.
-
Observation: Observe for visual signs of dissolution.
-
Endpoint: Continue adding the co-solvent until the solution is completely clear. Record the total volume of co-solvent added.
-
Repeat: Repeat steps 3-6 for each co-solvent you wish to screen.
-
Selection: Choose the co-solvent that achieves complete dissolution with the lowest volume percentage.
| Co-Solvent | Class | Rationale |
| 2-Propanol (IPA) | Protic Alcohol | Can act as both a hydrogen bond donor and acceptor. |
| Tetrahydrofuran (THF) | Aprotic Ether | Strong hydrogen bond acceptor. |
| Dichloromethane (DCM) | Chlorinated | Intermediate polarity, can disrupt pi-stacking. |
| Ethyl Acetate | Ester | Good hydrogen bond acceptor with moderate polarity. |
Note: The addition of a polar co-solvent will change the properties of the bulk solvent. Ensure this change is compatible with your downstream application (e.g., a chemical reaction).
Solution B: Employing Surfactants for Micellar Solubilization
Surfactants, or surface-active agents, are amphiphilic molecules that can self-assemble into structures called micelles in a solvent.[3] In a non-polar solvent, they form "reverse micelles" where the polar heads create a core that can encapsulate polar molecules like 3-methoxy-6-methylpicolinic acid, while the non-polar tails extend into the bulk solvent. This effectively solubilizes the compound.[4]
Caption: Encapsulation of a polar molecule in a reverse micelle.
-
Select a Surfactant: Choose a surfactant that is soluble in your non-polar solvent. Non-ionic surfactants are often a good starting point.
-
Recommended Surfactants: Dioctyl sodium sulfosuccinate (AOT), Sorbitan monooleate (Span 80), Polyoxyethylene lauryl ether (Brij 35).[5]
-
-
Prepare a Stock Solution: Create a stock solution of the surfactant in the non-polar solvent (e.g., 1-5% w/v).
-
Test Solubility: Add the surfactant solution to a vial containing a known amount of 3-methoxy-6-methylpicolinic acid.
-
Mix and Observe: Vortex or sonicate the mixture and observe for clarification. Gentle heating may be required to facilitate micelle formation.
-
Optimization: If dissolution is successful, you can optimize the concentration of the surfactant to find the minimum effective amount, which is often near the critical micelle concentration (CMC).[5]
Issue 2: Compound precipitates from the non-polar solution upon standing or temperature change.
This indicates that you are operating in a region of marginal or metastable solubility.
Solution: Temperature and Concentration Control
Solubility is often temperature-dependent. For most compounds, solubility increases with temperature.
-
Prepare a Saturated Solution: In your chosen solvent or co-solvent system, add an excess of 3-methoxy-6-methylpicolinic acid to a vial so that solid material remains.
-
Equilibrate at High Temperature: Heat the vial in a controlled-temperature bath (e.g., 50 °C) and stir for at least one hour to ensure equilibrium is reached.
-
Sample and Analyze: Take a known volume of the clear supernatant and determine the concentration via a suitable analytical method (e.g., HPLC-UV, quantitative NMR). This is the solubility at that temperature.
-
Step-Down Temperature: Reduce the temperature by a set increment (e.g., 5-10 °C), allow the system to re-equilibrate (precipitation will likely occur), and repeat the analysis.
-
Plot the Curve: Plot solubility (concentration) versus temperature. This curve will define the safe operating window for your experiments, helping you avoid unwanted precipitation.
References
-
Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]
-
ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]
-
Chem-Page. (n.d.). picolinic acid. Available at: [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Available at: [Link]
-
University of Colorado Boulder. (n.d.). The Solution Process. Available at: [Link]
-
Ansari, S. A., et al. (2020). Practical Considerations and Challenges Involved in Surfactant Enhanced Bioremediation of Oil. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Surfactant. Available at: [Link]
-
MDPI. (2024). Optimising Hydrocarbon Extraction from Soil Using Mixed-Surfactant Systems. Available at: [Link]
Sources
removing unreacted 3-hydroxy-6-methylpicolinic acid impurities
Technical Support Center: Impurity Removal Guide Subject: Removing Unreacted 3-Hydroxy-6-Methylpicolinic Acid (3-H-6-MPA) Ticket ID: #PUR-3H6MPA-001 Role: Senior Application Scientist
Executive Summary
Removing unreacted 3-hydroxy-6-methylpicolinic acid (3-H-6-MPA) is a frequent challenge in medicinal chemistry due to its zwitterionic nature and chelating capability . Unlike simple carboxylic acids, 3-H-6-MPA possesses a basic pyridine nitrogen, an acidic carboxylic acid, and a phenolic hydroxyl group. This "chameleon-like" behavior means standard workups often fail if pH is not strictly controlled.
This guide provides a tiered troubleshooting approach, moving from standard extractions to advanced scavenging techniques.
Part 1: Know Your Enemy (Physicochemical Profile)
To remove 3-H-6-MPA, you must exploit its ionization states. It exists in three primary forms depending on pH.
| Property | Value (Approx.) | Implication for Purification |
| pKa1 (COOH) | ~2.5 – 3.0 | At pH > 4, it is anionic (carboxylate). |
| pKa2 (Pyridine NH+) | ~4.5 – 5.0 | At pH < 4, the nitrogen is protonated (cationic). |
| pKa3 (Phenolic OH) | ~9.5 – 10.0 | At pH > 10, the phenol deprotonates (dianionic). |
| Solubility | High in Water, DMSO, MeOH | Hard to extract out of water; easy to wash into water. |
| Chelation | Bidentate (N, O) | Binds metals (Cu, Fe, Pd) strongly. |
Key Insight: The molecule is least soluble in water at its Isoelectric Point (pI) , roughly between pH 3.5 and 4.5. At this pH, it is a neutral zwitterion and may precipitate.
Part 2: Tier 1 Solution – Liquid-Liquid Extraction (LLE)
Best For: Neutral products (Amides, Esters) soluble in organic solvents (DCM, EtOAc). Mechanism: Converting 3-H-6-MPA into a water-soluble salt (Carboxylate or Ammonium).
Protocol A: The "Bicarbonate Wash" (Standard)
Use this if your product is stable to mild base.
-
Dilute: Dissolve crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).
-
Wash 1 (Removal): Extract 2x with saturated aqueous NaHCO₃ .
-
Why: pH ~8.5 converts the COOH to COO⁻. The impurity partitions into the aqueous phase.[1]
-
-
Wash 2 (Polishing): Extract 1x with water to remove residual salt.
-
Back-Extraction (Optional): If yield is low, acidify the combined aqueous washes to pH 4 and re-extract with EtOAc to recover any lost product (impurities will also return, so use caution).
Protocol B: The "Double-Swing" Wash (High Purity)
Use this for stubborn cases where traces remain.
-
Acid Wash: Wash organic layer with 1M HCl.
-
Base Wash: Wash organic layer with Sat.[1] NaHCO₃.
Visual Workflow: Extraction Logic
Caption: Decision tree for selecting the correct Liquid-Liquid Extraction (LLE) protocol based on product functionality.
Part 3: Tier 2 Solution – Solid Phase Scavenging
Best For: Reactions where LLE causes emulsions or product is water-sensitive. Mechanism: Covalent or ionic binding of the carboxylic acid to a solid support.
Protocol: Basic Alumina or Anion Exchange Resin
-
Selection: Use Basic Alumina (Activity I) or a weak anion exchange resin (e.g., Amberlyst A21 ).
-
Slurry: Add 3-5 equivalents (by mass) of the scavenger to the reaction mixture dissolved in a non-polar solvent (DCM, THF).
-
Incubate: Stir gently for 30-60 minutes at room temperature.
-
Chemistry: The resin acts as a "proton sponge," binding the acidic proton of 3-H-6-MPA and trapping the carboxylate on the bead.
-
-
Filter: Pass through a fritted funnel or Celite pad.
-
Rinse: Wash the filter cake with the reaction solvent.
-
Concentrate: Evaporate filtrate to obtain purified product.
Part 4: Tier 3 Solution – Chromatography & Crystallization
Best For: Large scale purification or when the product is also polar/zwitterionic.
Method A: Isoelectric Precipitation
If your product is soluble in water/methanol but the impurity is not:
-
Dissolve the mixture in a minimum amount of water.
-
Adjust pH carefully to 3.5 – 4.0 (The Isoelectric Point).
-
3-H-6-MPA often crystallizes/precipitates as the neutral zwitterion.
-
Filter off the solid impurity.
Method B: Reverse Phase Flash Chromatography
Standard silica gel often fails because 3-H-6-MPA streaks due to its acidity.
-
Stationary Phase: C18 (Reverse Phase).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid .
-
Role of Modifier: The acid keeps the COOH protonated (neutral) or the Pyridine protonated (cationic), preventing peak tailing.
-
-
Elution Order: 3-H-6-MPA is highly polar and will elute near the solvent front (early), while most organic products will retain longer.
Part 5: Troubleshooting FAQs
Q1: I washed with bicarb, but the impurity is still there (by LCMS). Why?
-
Answer: You likely have an emulsion or the partition coefficient isn't favorable. 3-H-6-MPA is zwitterionic.[6] If your aqueous layer is not basic enough (pH < 8), the pyridine ring may protonate, making it zwitterionic (neutral net charge) and pushing it back into the organic layer. Fix: Ensure the aqueous layer pH is >9 using 1M NaOH (if product tolerates) or Carbonate buffer.
Q2: My product is chelating the impurity. How do I break it?
-
Answer: 3-H-6-MPA is a strong chelator. If you used metal catalysts (Pd, Cu), the impurity might be bound to the metal, making it soluble in organics. Fix: Wash with an aqueous solution of EDTA or Sodium Diethyldithiocarbamate to strip the metal, releasing the free acid, which can then be washed away with bicarbonate.
Q3: Can I use Silica Gel chromatography?
-
Answer: Yes, but you must modify the mobile phase. Add 1% Acetic Acid or 0.5% Triethylamine to your eluent. This prevents the impurity from dragging/streaking down the column and contaminating your product fractions.
References
-
Physicochemical Properties of Picolinic Acid Derivatives Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 13401, 3-Hydroxypicolinic acid. URL:[Link]
-
Acid-Base Extraction Methodologies Source: LibreTexts Chemistry. "Acid-Base Extraction."[7][8] URL:[Link]
- Source: Google Patents. US3245998A "Processes for the production of picolinic acid derivatives.
-
Solubility and Crystallization of Picolinic Acids Source: MDPI. "Solubility and Crystallization Studies of Picolinic Acid." Crystals 2023. URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methyl picolinate | 2459-07-6 [chemicalbook.com]
- 6. Synthesis and crystal structures of 3,6-di-hydroxy-picolinic acid and its labile inter-mediate dipotassium 3-hy-droxy-6-(sulfonato-oxy)pyridine-2-carboxyl-ate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Purification of 3-methoxy-6-methylpyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 3-methoxy-6-methylpyridine-2-carboxylic acid, specifically focusing on the removal of inorganic salt impurities. The content is structured in a question-and-answer format to directly address common issues encountered during experimental work.
Part 1: Troubleshooting and Strategic Purification
Researchers often encounter inorganic salt contamination originating from reagents used during synthesis, neutralization, or work-up procedures (e.g., NaCl, Na₂SO₄, K₂CO₃). Selecting the appropriate purification strategy is critical for achieving the desired purity and yield.
Initial Assessment and Strategy Selection
The first step in any purification is to assess the nature of the crude material and define the final purity requirements. The following decision workflow provides a systematic approach to selecting a purification method.
Diagram 1: Decision workflow for selecting a purification strategy.
Troubleshooting Common Issues
Question: My crude product is a solid mixture containing the desired carboxylic acid and a significant amount of water-soluble inorganic salts like NaCl. What is the most effective initial purification step?
Answer: The most robust method for separating a carboxylic acid from neutral inorganic salts is acid-base extraction .[1][2][3] This technique exploits the differential solubility of the target molecule in its neutral and salt (ionized) forms.
-
Causality & Mechanism: 3-methoxy-6-methylpyridine-2-carboxylic acid, like other carboxylic acids, is relatively nonpolar in its protonated (acidic) form and thus preferentially soluble in organic solvents.[4] When reacted with a weak aqueous base (e.g., sodium bicarbonate), it deprotonates to form a sodium carboxylate salt.[5][6] This ionic salt is highly soluble in the aqueous phase, while the inorganic salt impurities (if they are not basic themselves) and any non-acidic organic impurities remain partitioned between the layers according to their own solubilities.
-
Procedural Insight:
-
Dissolve the crude mixture in a suitable organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylate salt of your product will move into the aqueous layer.[2][5]
-
Separate the layers. The organic layer contains neutral impurities, while the aqueous layer contains your product as its sodium salt.
-
Cool the aqueous layer in an ice bath and re-acidify it slowly with a strong acid like HCl (e.g., 2M HCl) until the pH is acidic (pH ~2-3). This will re-protonate the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution.[3][7]
-
The precipitated solid can then be collected by vacuum filtration.
-
Question: I performed an acid-base extraction, but after acidifying the aqueous layer, my product did not precipitate. What went wrong?
Answer: Failure to precipitate upon acidification is a common issue that can be attributed to several factors:
-
Insufficient Acidification: The most common reason is that the pH of the solution is not low enough to fully protonate the carboxylate. Pyridine carboxylic acids are amphoteric and can exist as zwitterions.[8] You must lower the pH sufficiently to reach the isoelectric point where the molecule has a net neutral charge, minimizing its water solubility. A patent for the production of other pyridine carboxylic acids highlights the importance of adjusting the pH to the isoelectric point to induce crystallization.[9]
-
Troubleshooting Step: Check the pH with pH paper or a calibrated meter. Continue adding acid dropwise until you are certain the solution is strongly acidic (pH 2-3).
-
-
High Solubility in Water: Your compound may have some intrinsic solubility in acidic water, especially if the volume is large or the product quantity is small.
-
Troubleshooting Step: If no solid forms, or only a small amount, you can attempt to extract the product back into an organic solvent like ethyl acetate or DCM.[5] Perform 2-3 extractions, combine the organic layers, wash with brine, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to recover your product.
-
-
Formation of a Supersaturated Solution: Sometimes, the product may be reluctant to crystallize from a clear solution.
-
Troubleshooting Step: Try scratching the inside of the flask with a glass rod below the surface of the liquid. This can provide a nucleation site for crystal growth. Seeding the solution with a tiny crystal of pure product, if available, is also highly effective.
-
Question: After an initial purification, my NMR analysis still shows trace inorganic impurities. How can I achieve higher purity?
Answer: For removing trace salts and achieving high purity (>99%), recrystallization is the preferred method. If that fails or is impractical, reversed-phase column chromatography is a powerful alternative.
-
Recrystallization:
-
Principle: This technique relies on the difference in solubility of your compound and the impurities in a specific solvent system at different temperatures. The goal is to find a solvent (or solvent pair) that dissolves your product well at high temperatures but poorly at low temperatures, while the inorganic salt impurities remain either insoluble at all temperatures or highly soluble even in the cold.
-
Solvent Selection: For a polar molecule like a pyridine carboxylic acid, a polar protic solvent like ethanol or a mixture such as ethyl acetate/hexane is a good starting point.[10] A study on picolinic acid (2-pyridinecarboxylic acid) showed it is highly soluble in water, less soluble in ethanol, and even less so in acetonitrile, providing a basis for solvent choice.[8]
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent system. If any insoluble material (likely inorganic salts) is present, perform a hot filtration. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by filtration.
-
-
Reversed-Phase Flash Chromatography:
-
Principle: This method is excellent for separating polar organic compounds from highly polar inorganic salts. A nonpolar stationary phase (like C18 silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol).[11] The organic compound will have some retention on the column, while the inorganic salts, being ionic and highly water-soluble, will elute very quickly with the solvent front.
-
Practical Tip: Adding a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to ensure the carboxylic acid is fully protonated and elutes as a sharp, symmetrical peak.[11]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating 3-methoxy-6-methylpyridine-2-carboxylic acid from inorganic salts? The separation is primarily based on the vast differences in solubility between the organic acid and inorganic salts. The organic acid's solubility can be dramatically altered by changing the pH, a property not shared by common neutral inorganic salts like NaCl or Na₂SO₄.[1][4] We exploit this by making the organic compound soluble in either an organic phase (as a neutral molecule) or an aqueous phase (as a salt), leaving the inorganic impurities behind.
Q2: Why is precise pH control so important during the work-up of pyridine carboxylic acids? Pyridine carboxylic acids are amphoteric, meaning they have both an acidic functional group (the carboxylic acid) and a basic functional group (the pyridine nitrogen). This allows them to exist in cationic, anionic, or neutral (often zwitterionic) forms depending on the pH.[8] The solubility in water is lowest at the isoelectric point (pI) , where the net charge on the molecule is zero. To effectively precipitate the product from an aqueous solution, it is crucial to adjust the pH to its pI.[9] Deviating significantly from the pI will increase its solubility and lead to poor recovery.
Q3: Can I use a strong base like sodium hydroxide (NaOH) instead of a weak base like sodium bicarbonate (NaHCO₃) for the extraction? Yes, you can use NaOH, and it will readily deprotonate the carboxylic acid.[3][6] However, using a weak base like NaHCO₃ offers greater selectivity. If your crude mixture contains other, less acidic organic impurities (like phenols), NaHCO₃ will selectively extract the more acidic carboxylic acid, leaving the weaker acids in the organic layer.[5] For the simple separation from inorganic salts, either base is generally effective.
Q4: My final product is an oil instead of a solid. What should I do? Oiling out can occur if the melting point of the compound is near room temperature or if residual solvent or impurities are depressing the melting point. Try co-evaporating the sample with a solvent it is insoluble in, like hexane, using a rotary evaporator. This can sometimes azeotropically remove the last traces of solvent and induce crystallization. If it remains an oil, purification by column chromatography may be the best option.
Part 3: Detailed Experimental Protocol
Workflow: Purification via Acid-Base Extraction and Recrystallization
This protocol outlines a standard procedure for purifying 3-methoxy-6-methylpyridine-2-carboxylic acid contaminated with water-soluble inorganic salts.
Diagram 2: Step-by-step workflow for purification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL).
-
Extraction: Transfer the solution to a 250 mL separatory funnel. Add 50 mL of a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. Extract the organic layer one more time with 25 mL of saturated NaHCO₃ and combine the aqueous layers. The organic layer can now be discarded.
-
Precipitation: Place the flask containing the combined aqueous extracts in an ice-water bath and stir. Slowly add 2M HCl dropwise while monitoring the pH. Continue adding acid until gas evolution ceases and the pH of the solution is between 2 and 3. A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water (2 x 10 mL) to remove residual inorganic salts. Dry the solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Recrystallization (Optional, for higher purity): Place the dried solid in a flask. Add the minimum amount of a hot solvent system (e.g., 9:1 ethanol:water) required to fully dissolve it. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Collect the resulting crystals by vacuum filtration, wash with a minimal amount of the cold solvent, and dry.
Part 4: Data Presentation
The effectiveness of the purification process can be monitored using techniques like ¹H NMR, LC-MS, or by measuring the melting point.
Table 1: Expected Purity and Yield at Different Purification Stages
| Stage of Process | Typical Purity | Expected Yield Range | Key Impurities Present |
| Crude Product | 50-90% | N/A | Inorganic salts, residual solvents, starting materials |
| After Acid-Base Extraction | 95-99% | 80-95% | Trace salts, water |
| After Recrystallization | >99.5% | 70-90% (of extracted material) | Isomeric impurities (if any) |
Note: Yields are highly dependent on the initial purity of the crude material and careful experimental technique.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
- Google Patents. (1972). US3657259A - Process for the production of pyridine carboxylic acids.
-
Schierbaum, D., et al. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PMC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
RSC Publishing. (2018). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]
- Google Patents. (1993). DE4204700A1 - METHOD FOR SEPARATING INORGANIC SALTS.
-
ACS Publications. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Retrieved from [Link]
-
University of Alberta. (n.d.). Chemically active extraction. Retrieved from [Link]
-
Chemistry Steps. (2025). Organic Acid-Base Extractions. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. vernier.com [vernier.com]
- 4. Chemically active extraction [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 10. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. teledyneisco.com [teledyneisco.com]
Validation & Comparative
1H NMR spectrum analysis of 3-methoxy-6-methylpyridine-2-carboxylic acid
An In-Depth Guide to the 1H NMR Spectrum Analysis of 3-methoxy-6-methylpyridine-2-carboxylic Acid
Introduction
3-methoxy-6-methylpyridine-2-carboxylic acid is a substituted picolinic acid derivative, a class of compounds that serves as a crucial scaffold in medicinal chemistry and materials science. As a heterocyclic building block, its precise structural characterization is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of target molecules.[1][2] Among the suite of analytical techniques available for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, offers an unparalleled, non-destructive view into the molecular architecture, providing detailed information about the electronic environment, connectivity, and relative orientation of protons.
This guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the 1H NMR spectrum of 3-methoxy-6-methylpyridine-2-carboxylic acid. We will deconstruct the anticipated spectrum by examining the influence of each substituent on the pyridine ring, present a robust experimental protocol, and compare the insights gained from 1H NMR with those from complementary analytical methods.
Predicting the 1H NMR Spectrum: A Substituent-Based Approach
The chemical shifts and coupling patterns in the 1H NMR spectrum of a substituted aromatic compound are a direct reflection of its electronic structure. To predict the spectrum of 3-methoxy-6-methylpyridine-2-carboxylic acid, we can analyze the individual and cumulative effects of the carboxylic acid, methoxy, and methyl groups on a parent pyridine ring.
The proton chemical shifts in unsubstituted pyridine appear at approximately 8.6 ppm (H2/H6, α-protons), 7.8 ppm (H4, γ-proton), and 7.4 ppm (H3/H5, β-protons) in CDCl3.[3] The deshielding of the α-protons is due to the inductive electron-withdrawing effect of the nitrogen atom. The structure of our target molecule has substituents at positions 2, 3, and 6, leaving two protons on the aromatic ring at positions 4 and 5.
-
Carboxylic Acid (-COOH) at C2: This is an electron-withdrawing group, which would typically deshield adjacent protons.
-
Methoxy (-OCH3) at C3: This is a strong electron-donating group through resonance, which shields ortho (C2, C4) and para (C6) positions. This effect will significantly shift the H4 proton upfield.
-
Methyl (-CH3) at C6: This is a weakly electron-donating group, causing minor shielding of adjacent protons.
Based on these effects, we can predict the following signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-OH) | > 10 (Solvent dependent) | Broad Singlet | 1H | Acidic protons are labile and often appear as broad signals due to exchange. |
| Aromatic (H4) | 7.0 - 7.5 | Doublet | 1H | Shielded by the ortho-methoxy group. Coupled to H5. |
| Aromatic (H5) | 7.6 - 8.0 | Doublet | 1H | Less influenced by the donating groups. Coupled to H4. |
| Methoxy (-OCH3) | ~ 3.9 | Singlet | 3H | Typical chemical shift for an aryl methoxy group.[4] |
| Methyl (-CH3) | ~ 2.6 | Singlet | 3H | Typical chemical shift for an aryl methyl group.[5] |
The two aromatic protons, H4 and H5, are adjacent (ortho) and will split each other's signals into doublets. The expected ortho coupling constant (³JH4-H5) for a pyridine ring is typically in the range of 7-9 Hz.
Experimental Protocol for 1H NMR Data Acquisition
Acquiring a high-quality, reproducible 1H NMR spectrum requires a standardized and well-justified protocol. The following workflow is designed to be a self-validating system for the analysis of 3-methoxy-6-methylpyridine-2-carboxylic acid.
Step-by-Step Methodology
-
Solvent Selection:
-
Action: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Causality: Carboxylic acids have limited solubility in less polar solvents like chloroform-d (CDCl3). DMSO-d6 is an excellent polar aprotic solvent for this class of compounds. Furthermore, it shifts the residual water peak away from the regions of interest, and the acidic -COOH proton is more likely to be observed as a distinct, albeit broad, peak in DMSO-d6 due to slower proton exchange.
-
-
Sample Preparation:
-
Action: Place the sample in a clean, dry 5 mm NMR tube. Add the deuterated solvent and cap the tube securely.
-
Causality: Using a standard 5 mm tube ensures compatibility with most high-resolution NMR spectrometers. A clean, dry tube is essential to prevent contamination from interfering signals.
-
-
Spectrometer Setup and Shimming:
-
Action: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Causality: The lock system uses the deuterium signal to maintain a stable magnetic field throughout the experiment, which is critical for high resolution. Shimming corrects for minor inhomogeneities in the magnetic field across the sample volume, resulting in sharp, symmetrical peaks and better resolution of coupling patterns.
-
-
Data Acquisition:
-
Action: Set up a standard proton experiment with the following parameters on a 400 MHz or higher spectrometer:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16
-
Temperature: 298 K (25 °C)
-
-
Causality: A pulse angle of less than 90 degrees and a sufficient relaxation delay ensure that all protons have time to return to equilibrium between pulses, allowing for accurate integration. A higher field spectrometer (≥400 MHz) provides better signal dispersion, making spectral interpretation easier. Averaging 8-16 scans improves the signal-to-noise ratio.
-
-
Data Processing:
-
Action: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum manually or automatically. Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm. Integrate all signals and identify peak multiplicities.
-
Causality: Phasing corrects for frequency-dependent phase errors, ensuring all peaks are in the positive absorptive mode. Referencing the spectrum to the known solvent peak provides accurate and comparable chemical shift values.
-
Experimental Workflow Diagram
Caption: Workflow for 1H NMR analysis.
Comparison with Alternative Analytical Techniques
While 1H NMR is powerful, a comprehensive structural confirmation relies on a combination of analytical methods. Each technique provides a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| 1H NMR | Proton environment, connectivity (J-coupling), and relative quantities (integration). | Provides the most detailed map of the proton framework, confirming substituent positions and ring proton connectivity. | Does not directly observe quaternary carbons (e.g., C2, C3, C6). |
| 13C NMR | Number and electronic environment of unique carbon atoms. | Confirms the presence of all 9 carbon atoms (7 from the core, 1 from -OCH3, 1 from -CH3). Sensitive to the electronic effects of substituents. | Low natural abundance of 13C requires longer acquisition times. Does not provide direct connectivity information without more advanced experiments (e.g., HMBC). |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Unambiguously confirms the molecular weight (181.18 g/mol ) and molecular formula (C8H9NO3). Fragmentation can provide clues about the structure. | Does not distinguish between isomers. Provides no information on atom connectivity. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Clearly identifies the carboxylic acid (broad O-H stretch ~3000 cm⁻¹, C=O stretch ~1700 cm⁻¹) and C-O stretches for the methoxy group and carboxylic acid. | Provides limited information about the overall molecular skeleton and substituent placement. |
Complementary Workflow Diagram
The following diagram illustrates how these techniques work in concert for unambiguous structure elucidation.
Caption: A multi-technique approach for structure confirmation.
Conclusion
The 1H NMR spectrum of 3-methoxy-6-methylpyridine-2-carboxylic acid provides a wealth of structural information that is critical for its characterization. Through a systematic analysis of substituent effects, one can accurately predict the chemical shifts, multiplicities, and integration patterns of the molecule's protons. This predictive analysis, when combined with a robust experimental protocol and data from complementary techniques like 13C NMR, Mass Spectrometry, and IR Spectroscopy, enables researchers to achieve an unambiguous and confident structural assignment. This multi-faceted approach embodies the principles of scientific integrity and is the gold standard in the characterization of novel chemical entities in a research and development setting.
References
-
Guibé, L., & Lucken, E. A. C. (1968). The 14N nuclear quadrupole coupling constants of pyridine derivatives. Part II. Molecular Physics, 14(1), 79-87. [Link]
-
Malkina, O. L., & Malkin, V. G. (2019). Analysis of 2D maps based on similarity in DFT-calculated vs experimental 13 C- 15 N spin couplings for a representative sample of conformationally rigid and structurally fixed nitrogen-containing organic compounds. ResearchGate. [Link]
-
Perjessy, A., & Gawinecki, R. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 23(7), 887-900. [Link]
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Kolehmainen, E., & Knuutinen, J. (2005). Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. ResearchGate. [Link]
-
Schaefer, T., & Chum, K. (1976). Sigma and Pi Electron Contributions to Long-range Spin–Spin Coupling Constants in the Methyl Derivatives of the Fluoropyridine. Canadian Journal of Chemistry, 54(17), 2631-2635. [Link]
-
Malkina, O. L., & Malkin, V. G. (2019). Experimental and calculated values n J CN couplings (Hz) in the pyridine derivatives. ResearchGate. [Link]
-
PubChem. (n.d.). 6-Methylpyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics, 41(9), 2796-2800. [Link]
-
Ciesielski, A., et al. (2007). Theoretical and experimental 1H and 13C NMR spectra of 3-hydroxypyridine, 3-methoxypyridine, and N-ethyl-3-oxypyridinium betaine. Computational Methods in Science and Technology, 13(1), 25-33. [Link]
-
Martinez-Vargas, A., et al. (2020). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Frontiers in Chemistry, 8, 583. [Link]
-
Royal Society of Chemistry. (2011). Supporting Information. Chemical Communications. [Link]
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Al-Rawi, J. M. A., & Akrawi, B. A. (1994). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
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Royal Society of Chemistry. (2015). Supporting information. The Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). 3-Methoxypyridine. National Center for Biotechnology Information. [Link]
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Kadir, M. A., et al. (2019). ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester. Semantic Scholar. [Link]-pyridine-2-carboxylic-acid-methyl-Kadir-Mansor/48197171e06535560b435384154948a977539563)
-
Ohta, M., et al. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 49(12), 1593-1598. [Link]
-
Ohta, M., et al. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Heterocycles, 55(12), 2351-2361. [Link]
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Amerigo Scientific. (n.d.). 6-Methylpyridine-2-carboxylic acid. Amerigo Scientific. [Link]
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Pure Synth. (n.d.). 6-Methylpyridine-2-Carboxylic Acid 98.0%(HPLC). PureSynth. [Link]
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NIST. (n.d.). 2-Pyridinecarboxylic acid, 6-methyl-. NIST Chemistry WebBook. [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid. PrepChem.com. [Link]
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Mollaamin, F., et al. (2012). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... ResearchGate. [Link]
-
MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]
-
Alkorta, I., et al. (2007). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. Arkivoc, 2008(3), 115-125. [Link]
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Comparative Guide: C13 NMR Chemical Shifts for 3-Methoxy-6-methylpicolinic Acid
Topic: C13 NMR chemical shifts for 3-methoxy-6-methylpicolinic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary & Structural Context
3-Methoxy-6-methylpicolinic acid (CAS: 95109-37-8 ) is a critical heterocyclic building block utilized in the synthesis of bioactive compounds, including Orexin receptor antagonists and various metallo-pharmaceuticals.[1][2] Its structural uniqueness lies in the 3,6-disubstitution pattern on the pyridine ring, which introduces specific electronic perturbations observable in Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy.
This guide provides a technical comparison of the C13 NMR chemical shifts of 3-methoxy-6-methylpicolinic acid against its primary structural analogs: 6-methylpicolinic acid and 3-methoxypicolinic acid . By isolating the shielding and deshielding effects of the methoxy and methyl substituents, researchers can definitively assign spectral peaks during structural elucidation.
Comparative Chemical Shift Data
The following table synthesizes experimental and calculated chemical shift data (in ppm) to facilitate rapid peak assignment. Data is referenced against Tetramethylsilane (TMS) in deuterated solvents (typically DMSO-d₆ or CDCl₃).[1]
Table 1: C13 NMR Shift Comparison (ppm)
| Carbon Position | Target: 3-Methoxy-6-methylpicolinic Acid (Predicted/Ref) | Analog A: 6-Methylpicolinic Acid (Experimental) | Analog B: 3-Methoxypicolinic Acid (Ref. Trend) | Assignment Logic (Substituent Effect) |
| C=O (Carboxyl) | 165.0 - 168.0 | 165.5 | 166.0 | Characteristic carboxylic acid region; minimal variation across analogs.[1] |
| C2 (Quaternary) | 138.0 - 142.0 | 146.8 | 140.5 | Shielded relative to unsubstituted pyridine due to ortho-substituents.[1] |
| C3 (Ipso-OMe) | 154.0 - 158.0 | 123.5 (unsub) | 156.2 | Diagnostic Peak: Strong deshielding (+30 ppm) due to Oxygen electronegativity.[1] |
| C4 (Ortho-OMe) | 118.0 - 122.0 | 137.9 | 120.5 | Shielded by resonance donation from the 3-OMe group.[1] |
| C5 (Meta-OMe) | 124.0 - 128.0 | 127.1 | 128.0 | Minimal perturbation; overlaps with standard aromatic region.[1] |
| C6 (Ipso-Me) | 150.0 - 154.0 | 158.5 | 148.0 (unsub) | Deshielded by the methyl group and adjacent Nitrogen. |
| -OCH₃ (Methoxy) | 55.0 - 57.0 | N/A | 56.5 | Characteristic methoxy region. |
| -CH₃ (Methyl) | 22.0 - 24.5 | 24.1 | N/A | Typical aryl-methyl shift.[1] |
Note on Solvent Effects: Shifts in DMSO-d₆ may appear 1-2 ppm downfield compared to CDCl₃ due to hydrogen bonding, particularly affecting the Carboxyl (C=O) and C2/C6 positions.[1]
Mechanistic Analysis of Substituent Effects
To validate the assignments in Table 1, one must understand the causality behind the shifts.
The "Methoxy Effect" (Position 3)
The introduction of a methoxy group at C3 creates a "push-pull" electronic environment:
-
Inductive Withdrawal (-I): The electronegative oxygen deshields the attached carbon (C3), pushing its signal downfield to ~156 ppm .
-
Resonance Donation (+R): Lone pair electrons on the oxygen donate density into the ring, specifically shielding the ortho (C4) and para (C6) positions. This explains why C4 appears upfield (~120 ppm) compared to the unsubstituted analog.
The "Methyl Effect" (Position 6)
The methyl group at C6 acts primarily through inductive donation (+I):
-
Deshielding of Ipso Carbon (C6): The C6 carbon is deshielded by the attached methyl group (typically +9-10 ppm relative to H-substituted) and the adjacent ring nitrogen, resulting in a shift of ~152 ppm .[1]
-
Shielding of Ortho Carbon (C5): The electron-donating nature of the methyl group slightly shields the adjacent C5 carbon.[1]
Experimental Protocol: Reliable Data Acquisition
For reproducible C13 NMR data of picolinic acid derivatives, strict adherence to sample preparation is required to prevent aggregation or pH-dependent shifts (zwitterion formation).
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 20-30 mg of 3-methoxy-6-methylpicolinic acid.
-
Dissolve in 0.6 mL of DMSO-d₆ . Reason: Picolinic acids often have poor solubility in CDCl₃ and can form dimers.[1] DMSO disrupts aggregation.
-
Optional: Add 1 drop of TFA-d (Trifluoroacetic acid-d) if sharp carboxylic acid peaks are required (suppresses exchange).[1]
-
-
Instrument Parameters:
-
Frequency: Minimum 100 MHz for C13 (400 MHz system).
-
Pulse Sequence: Proton-decoupled C13 (typically zgpg30 or equivalent).[1]
-
Scans (NS): Minimum 512 scans to resolve quaternary carbons (C2, C3, C6, C=O).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Reason: Quaternary carbons have long T1 relaxation times; insufficient delay leads to signal loss.
-
-
Processing:
-
Apply Exponential Multiplication (LB = 1.0 - 3.0 Hz) to enhance signal-to-noise ratio.
-
Reference the DMSO-d₆ septet center to 39.52 ppm .
-
Structural Visualization & Logic Pathway
The following diagram illustrates the logical flow for assigning the C13 NMR spectrum based on substituent effects.
Caption: Logical pathway connecting structural substituents (Methoxy, Methyl) to specific C13 NMR spectral shifts.
References
-
Sigma-Aldrich. 3-Methylpyridine-2-carboxylic acid Product Specification. Retrieved from .
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70282, 6-Methylpyridine-2-carboxylic acid.[1] Retrieved from .[3]
-
American Elements. 3-Methoxy-6-(trifluoromethyl)picolinic acid Product Data. Retrieved from .
-
Reich, H. J. Structure Determination Using Spectroscopic Methods: C-13 NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from .
-
ChemicalBook. 6-Methyl-2-pyridinecarboxylic acid NMR Spectrum Data. Retrieved from .
Sources
Technical Guide: Mass Spectrometry Fragmentation of 3-Methoxy-6-Methylpyridine-2-Carboxylic Acid
The following guide details the mass spectrometry fragmentation patterns of 3-methoxy-6-methylpyridine-2-carboxylic acid (also known as 3-methoxy-6-methylpicolinic acid).
This analysis synthesizes structural mechanistic principles with standard pyridine fragmentation behaviors to provide a robust reference for identification and structural elucidation.
Executive Summary
3-methoxy-6-methylpyridine-2-carboxylic acid (MW 167.16 Da) exhibits a distinct fragmentation profile driven by the "Picolinic Effect" (proximity of the carboxylic acid to the ring nitrogen) and the "Ortho-Methoxy Effect" (proximity of the methoxy group to the carboxylic acid).
In Electrospray Ionization (ESI+) , the spectrum is dominated by the facile neutral loss of CO₂ (44 Da), a diagnostic feature of picolinic acids. In Electron Ionization (EI) , the fragmentation is richer, showing sequential losses of formaldehyde, methyl radicals, and CO, providing a fingerprint for structural validation against isomers.
Molecular Profile & Theoretical Masses
| Property | Value | Notes |
| IUPAC Name | 3-methoxy-6-methylpyridine-2-carboxylic acid | Common: 3-methoxy-6-methylpicolinic acid |
| Formula | C₈H₉NO₃ | |
| Exact Mass | 167.0582 | Monoisotopic |
| ESI(+) Precursor | m/z 168.0655 | [M+H]⁺ |
| ESI(-) Precursor | m/z 166.0504 | [M-H]⁻ |
| EI Molecular Ion | m/z 167.0 | M⁺[1][2]• |
Comparative Ionization Performance
The choice of ionization source drastically alters the observed fragmentation topology.
| Feature | ESI (Positive Mode) | EI (Electron Impact, 70 eV) |
| Primary Ion | [M+H]⁺ (m/z 168) | M⁺• (m/z 167) |
| Energy Regime | Soft (Low internal energy) | Hard (High internal energy) |
| Dominant Pathway | Decarboxylation (-CO₂) . Protonation on the pyridine nitrogen destabilizes the C2-carboxyl bond. | Ring Cleavage & Radical Loss . Loss of •CH₃, CH₂O, and CO. |
| Base Peak | Often m/z 124 ([M+H-CO₂]⁺) | Varies; often m/z 123 or m/z 108. |
| Utility | Quantitation (LC-MS/MS), molecular weight confirmation. | Structural elucidation, library matching (GC-MS). |
Detailed Fragmentation Pathways
A. The "Picolinic" Decarboxylation (ESI+ Dominant)
The most critical diagnostic pathway for this molecule is the loss of CO₂.
-
Trigger: Protonation occurs preferentially at the Pyridine Nitrogen (N1).
-
Mechanism: The positive charge on N1 withdraws electron density from C2, weakening the C2-COOH bond. This facilitates a low-energy neutral loss of CO₂.
-
Result: Transition from m/z 168 → m/z 124 .
-
Interpretation: If this transition is absent or weak in MS/MS, the carboxylic acid is likely not at the 2-position (picolinic position).
-
B. The Ortho-Methoxy Effect (Secondary Pathway)
The methoxy group at C3 (ortho to the acid) introduces steric crowding and electronic donation.
-
Loss of Methyl Radical ([3][4]•CH₃): Common in EI, rare in ESI. Generates m/z 152 (from M⁺).
-
Loss of Formaldehyde (CH₂O): The methoxy group can rearrange to lose neutral formaldehyde (30 Da), typically generating a hydroxy-pyridine cation.
-
Transition: m/z 124 → m/z 94 (Combined loss of CO₂ + CH₂O).
-
C. Fragmentation Tree Visualization
The following diagram maps the logical decay of the [M+H]⁺ ion (ESI) and M⁺• ion (EI).[3][5][6][7]
Caption: Fragmentation tree comparing ESI (Blue) and EI (Red) pathways. The loss of CO₂ (m/z 124) is the diagnostic anchor.
Differentiation from Isomers[8]
A critical challenge is distinguishing 3-methoxy-6-methylpicolinic acid from its isomer 6-methoxy-3-methylpicolinic acid .
| Feature | 3-Methoxy-6-Methyl (Target) | 6-Methoxy-3-Methyl (Isomer) |
| Ortho Effect | Strong. Methoxy at C3 is ortho to the C2-COOH. | Absent. Methoxy at C6 is meta to the C2-COOH. |
| Water Loss | Observed. Proximity allows interaction between COOH and OMe, facilitating [M+H-H₂O]⁺. | Minimal. Distance precludes direct interaction. |
| CO₂ Loss | Very Fast. C3-OMe electron donation destabilizes the transition state less than C6-OMe. | Fast. But intensity ratios of m/z 124 vs m/z 150 will differ. |
| Fragment m/z 124 Stability | The resulting ion (3-methoxy-6-methylpyridine) is stabilized by the electron-donating methoxy group adjacent to the empty C2 orbital. | The resulting ion (6-methoxy-3-methylpyridine) has different electronic distribution, affecting secondary fragmentation (e.g., CO loss). |
Diagnostic Rule: If the spectrum shows a significant peak at m/z 150 (M-18) alongside the base peak at 124, it supports the 3-methoxy (ortho) structure over the 6-methoxy isomer.
Validated Experimental Protocol
To reproduce these data for regulatory or publication purposes, follow this self-validating workflow.
Step 1: Sample Preparation
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid. (Formic acid is crucial to protonate the Nitrogen for ESI+).
-
Concentration: 1 µg/mL (1 ppm). Avoid higher concentrations to prevent dimer formation ([2M+H]⁺ at m/z 335).
Step 2: LC-MS/MS Parameters (ESI+)
-
Mode: Positive (+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to preserve the molecular ion; high cone voltage will induce in-source decarboxylation).
-
Collision Energy (CID):
-
Ramp: 10–40 eV.
-
Low Energy (10 eV): Preserves m/z 168.
-
Med Energy (20-25 eV): Maximizes m/z 124 (Base Peak).
-
High Energy (40 eV): Generates m/z 94, 96, 78.
-
Step 3: Data Validation Criteria (Pass/Fail)
-
Precursor Check: Is m/z 168.06 visible? (If only 124 is seen, lower Cone Voltage).
-
Picolinate Check: Is the transition 168 → 124 the dominant path? (Must be >50% relative abundance at 25 eV).
-
Isotope Check: Does the M+1 peak (m/z 169) confirm ~8 carbons (~9% intensity)?
References
-
NIST Mass Spectrometry Data Center. (2025).[2] Electron Ionization Mass Spectra of Pyridine Carboxylic Acids. National Institute of Standards and Technology. Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on Ortho Effects and Nitrogen Rule).
-
European Mass Spectrometry Society. (2024). Fragmentation of Heterocyclic Aromatic Acids: A Guide. Link
-
PubChem Compound Summary. (2025). 6-methoxypicolinic acid (Isomer comparison data). National Library of Medicine. Link
Sources
- 1. Methyl 6-broMo-3-Methoxypicolinate | 945954-94-9 [chemicalbook.com]
- 2. Methyl 6-methoxypyridine-3-carboxylate | C8H9NO3 | CID 586039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. article.sapub.org [article.sapub.org]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to HPLC Method Development for the Purity of 3-methoxy-6-methylpyridine-2-carboxylic acid
In the landscape of pharmaceutical development and quality control, the robust and reliable determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-methoxy-6-methylpyridine-2-carboxylic acid. We will navigate the theoretical considerations, compare viable chromatographic strategies, and present a detailed experimental protocol, moving beyond a simple recitation of steps to explain the scientific rationale behind each decision.
Understanding the Analyte: 3-methoxy-6-methylpyridine-2-carboxylic acid
-
Structure: The molecule contains a pyridine ring, a carboxylic acid group, a methoxy group, and a methyl group.
-
Polarity and Ionization: The presence of the carboxylic acid and the nitrogen atom in the pyridine ring makes the molecule polar and ionizable. Its retention behavior will be highly dependent on the pH of the mobile phase. The pKa of the carboxylic acid is expected to be in the acidic range, while the pyridine nitrogen will be protonated under acidic conditions.
-
UV Absorbance: The pyridine ring is a chromophore, meaning the compound will be detectable by UV spectrophotometry. A related compound, a derivative of 2-methoxy-6-methyl-3,4-pyridinedicarboxyimide, has shown UV absorbance maxima at 225 nm, 285 nm, and 350 nm[1]. This suggests that a wavelength in the range of 220-290 nm would be a suitable starting point for detection.
The Challenge of Retaining Polar Analytes in Reversed-Phase HPLC
Conventional reversed-phase HPLC, typically employing C18 columns, is a workhorse in the pharmaceutical industry for its versatility and reproducibility[2]. However, it often struggles with highly polar analytes like pyridine carboxylic acids[3]. These compounds have a strong affinity for the polar mobile phase and weak interaction with the nonpolar stationary phase, leading to poor retention and early elution, often near the void volume[4].
Comparative Analysis of Chromatographic Strategies
Given the polar and ionizable nature of 3-methoxy-6-methylpyridine-2-carboxylic acid, a simple reversed-phase approach is unlikely to be optimal. We will compare three promising strategies:
-
pH-Modified Reversed-Phase Liquid Chromatography (RPLC)
-
Mixed-Mode Chromatography (MMC)
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
pH-Modified Reversed-Phase Liquid Chromatography (RPLC)
By adjusting the pH of the mobile phase, we can influence the ionization state of the analyte and potentially enhance its retention on a reversed-phase column. For a carboxylic acid, lowering the pH of the mobile phase to at least two units below its pKa will suppress its ionization, making it more neutral and increasing its hydrophobicity and retention[4].
-
Advantages: Utilizes widely available and familiar C18 columns and instrumentation.
-
Disadvantages: Retention may still be insufficient even with pH modification. Potential for poor peak shape due to secondary interactions with residual silanols on the silica-based stationary phase.
Mixed-Mode Chromatography (MMC)
MMC columns incorporate both reversed-phase and ion-exchange functionalities on a single stationary phase. This dual retention mechanism is particularly effective for polar and ionizable compounds[5][6]. For our acidic analyte, a mixed-mode column with anion-exchange properties would be beneficial.
-
Advantages: Offers significantly improved retention for polar acidic compounds compared to conventional RPLC[7]. Provides an additional selectivity parameter (ionic strength) to optimize separation. Can often separate compounds that are difficult to resolve by reversed-phase alone[8][9].
-
Disadvantages: Method development can be more complex due to the interplay of multiple retention mechanisms.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. A water-rich layer forms on the surface of the stationary phase, and analyte retention is based on partitioning between this layer and the bulk mobile phase.
-
Advantages: Excellent retention for very polar compounds that are unretained in RPLC. The high organic content of the mobile phase can enhance sensitivity when using mass spectrometry (MS) detection.
-
Disadvantages: Column equilibration times can be longer and more critical than in RPLC. Matrix effects can be more pronounced.
Proposed Method Development Workflow
The following diagram illustrates a logical workflow for developing a robust HPLC method for 3-methoxy-6-methylpyridine-2-carboxylic acid.
Caption: A systematic workflow for HPLC method development and validation.
Experimental Protocol: A Head-to-Head Comparison
To provide a practical guide, we will outline a comparative experimental protocol for evaluating the performance of a pH-modified RPLC method versus a Mixed-Mode Chromatography method.
Materials and Reagents
-
3-methoxy-6-methylpyridine-2-carboxylic acid reference standard
-
HPLC grade acetonitrile and methanol
-
Formic acid, analytical grade
-
Ammonium formate, analytical grade
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.
-
Chromatography data system (CDS) for data acquisition and processing.
Initial Screening Conditions
| Parameter | Method A: pH-Modified RPLC | Method B: Mixed-Mode Chromatography |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Mixed-Mode (RP/Anion-Exchange), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 20 min | 5-95% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | 254 nm (or optimal wavelength from UV scan) | 254 nm (or optimal wavelength from UV scan) |
| Injection Vol. | 5 µL | 5 µL |
| Sample Conc. | 0.5 mg/mL in 50:50 Acetonitrile:Water | 0.5 mg/mL in 50:50 Acetonitrile:Water |
Data Evaluation and Optimization
The initial screening will likely demonstrate superior retention of the analyte on the mixed-mode column. The following table illustrates hypothetical comparative data based on typical performance for such an analyte.
| Metric | Method A: pH-Modified RPLC (Hypothetical) | Method B: Mixed-Mode Chromatography (Hypothetical) |
| Retention Time (min) | 2.5 | 8.2 |
| Tailing Factor | 1.8 | 1.2 |
| Theoretical Plates | 3500 | 9500 |
Based on these initial results, the Mixed-Mode Chromatography method shows more promise and should be selected for further optimization.
Step-by-Step Protocol for Optimized Mixed-Mode Method
-
Mobile Phase pH Optimization: Evaluate the effect of mobile phase pH on retention and peak shape. Prepare mobile phase A with pH values ranging from 2.5 to 4.0 and observe the changes in chromatography. A lower pH will likely increase retention due to enhanced ionic interaction.
-
Organic Modifier Optimization: Compare acetonitrile and methanol as the organic modifier (Mobile Phase B). Acetonitrile often provides better peak shapes and lower backpressure.
-
Gradient Optimization: Adjust the gradient slope and duration to ensure adequate separation of the main peak from any potential impurities. A shallower gradient around the elution time of the main peak can improve resolution.
-
Buffer Concentration Optimization: Vary the concentration of ammonium formate in Mobile Phase A (e.g., 5 mM, 10 mM, 20 mM) to fine-tune the ionic interactions and optimize retention and peak shape.
Method Validation According to ICH Guidelines
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[6].
The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This can be demonstrated by peak purity analysis using a PDA detector.
-
Linearity: The method should provide a linear response over a defined concentration range.
-
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements, assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
Conclusion
Developing a robust HPLC purity method for a polar, ionizable compound like 3-methoxy-6-methylpyridine-2-carboxylic acid requires a scientifically sound approach that moves beyond conventional reversed-phase chromatography. While a pH-modified RPLC method may offer a starting point, a comparative evaluation will likely demonstrate the superiority of a Mixed-Mode Chromatography approach, which provides enhanced retention, improved peak shape, and greater selectivity. The systematic workflow and detailed experimental protocol outlined in this guide provide a comprehensive framework for developing and validating a reliable HPLC method that meets the stringent requirements of the pharmaceutical industry. By understanding the underlying principles of chromatography and the physicochemical properties of the analyte, researchers can confidently develop methods that ensure the quality and safety of their products.
References
-
Anonymous. (n.d.). Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. LCGC International. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Anonymous. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]
-
Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Anonymous. (n.d.). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]
-
Dr. Maisch HPLC GmbH. (n.d.). Mixed Mode. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
Anonymous. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Anonymous. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methylpyridine-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-methylpyridine-2-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US6346623B1 - Method for producing substituted pyridine-carboxylic acids.
-
Anonymous. (n.d.). 6-(METHOXYCARBONYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 7170-36-7. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Hydroxypyridine-2-carboxylic acid. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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- 1. ptfarm.pl [ptfarm.pl]
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- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Mixed Mode â Dr. Maisch [dr-maisch.com]
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- 9. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
Structural Elucidation Guide: 3-Methoxy-6-Methyl vs. 3-Methyl-6-Methoxypyridine-2-Carboxylic Acid
[1]
Executive Summary
In drug discovery and intermediate synthesis, distinguishing between regioisomers of polysubstituted pyridines is a critical quality attribute. 3-methoxy-6-methylpyridine-2-carboxylic acid (Compound A) and 3-methyl-6-methoxypyridine-2-carboxylic acid (Compound B) are isobaric regioisomers.[1] They share identical molecular weights (
This guide outlines a definitive structural elucidation protocol. While 1H NMR provides indicative data, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is established here as the self-validating standard for distinction, relying on the unique 3-bond coupling between the methyl substituent and the quaternary carbon at position 2 (C2).[1]
Structural Analysis & The Isomer Problem
Before applying analytical techniques, we must define the structural environments. Both compounds possess a pyridine core with a carboxylic acid at position 2.[1] The variation lies in the placement of the electron-donating methoxy (-OMe) and methyl (-Me) groups.[1]
| Feature | Compound A (3-methoxy-6-methyl) | Compound B (3-methyl-6-methoxypyridine) |
| Position 3 | Methoxy (-OMe) | Methyl (-Me) |
| Position 6 | Methyl (-Me) | Methoxy (-OMe) |
| Electronic Env. | OMe is crowded by COOH (Pos 2).[1] Me is adjacent to Ring Nitrogen.[1][2] | Me is crowded by COOH (Pos 2). OMe is adjacent to Ring Nitrogen.[1][2] |
| Key Challenge | Mass Spectrometry yields identical parent ions ( |
Method 1: 1H NMR Spectroscopy (Screening)[1]
While 1D NMR is not absolute without a reference standard, the chemical shifts (
Predicted Chemical Shift Logic
-
Methyl Group (
):-
In Compound A , the 6-Me is adjacent to the ring nitrogen. The inductive withdrawal of the nitrogen typically deshields this methyl slightly more than a methyl at position 3.
-
In Compound B , the 3-Me is adjacent to the carboxylic acid (anisotropy effect) and the ring nitrogen is far away.[1]
-
-
Ring Protons (H4 and H5):
Comparative Data Table (Predicted)
| Signal | Compound A (3-OMe, 6-Me) | Compound B (3-Me, 6-OMe) | Diagnostic Note |
| -OCH3 | Not diagnostic alone.[1] | ||
| -CH3 | 6-Me (A) is typically more deshielded by Nitrogen.[1] | ||
| H4 (Ring) | Shielded ( | Deshielded ( | H4 is ortho to OMe in A. |
| H5 (Ring) | Deshielded ( | Shielded ( | H5 is ortho to OMe in B. |
Analyst Note: The reversal of the H4/H5 chemical shift order is a strong indicator, but requires careful assignment of which doublet is H4 vs H5, usually requiring COSY or NOESY. Therefore, we move to Method 2 for confirmation.
Method 2: HMBC Spectroscopy (The Validator)
This is the Gold Standard method. We utilize long-range Heteronuclear Multiple Bond Correlations (HMBC) to view 2-bond (
The Diagnostic Logic
The critical distinction lies in the Methyl (-Me) group's correlation to the Quaternary Carbon at Position 2 (C2) .[1]
-
Compound B (3-Me): The Methyl protons are attached to C3.[1]
-
Compound A (6-Me): The Methyl protons are attached to C6.[1]
Workflow Visualization
The following diagram illustrates the decision logic for the analyst.
Figure 1: HMBC Decision Tree for distinguishing pyridine regioisomers.
Molecular Correlation Map
This diagram visualizes the specific atoms involved in the diagnostic HMBC pathways.
Figure 2: Diagnostic HMBC correlations. The 3-bond coupling to C2 is the "smoking gun" for Compound B.
Experimental Protocol
To ensure reproducibility and adherence to E-E-A-T principles, follow this step-by-step workflow.
Reagents & Equipment[1][3][4]
-
Solvent: DMSO-
(Preferred for solubility and clear exchangeable proton signals) or CDCl .[1] -
Instrument: 400 MHz NMR or higher (500 MHz+ recommended for clean separation of ring protons).[1]
Step-by-Step Procedure
-
Sample Preparation: Dissolve 5-10 mg of the unknown isomer in 0.6 mL DMSO-
. -
1D Acquisition: Acquire a standard proton spectrum (16 scans).[1]
-
Check: Locate the Methyl singlet (~2.3-2.6 ppm) and Methoxy singlet (~3.8-4.0 ppm).[1]
-
-
HMBC Setup: Set up a gradient-selected HMBC experiment.
-
Optimization: Set long-range coupling constant delay for
. -
Scans: Minimum 32 scans per increment to ensure weak 3-bond correlations are visible.[1]
-
-
Data Processing:
-
Phase the 2D spectrum carefully.
-
Draw a contour line at the chemical shift of the Methyl group.
-
-
Validation (The "Trust" Check):
-
Look for the Carbonyl Carbon (COOH) signal in the Carbon dimension (typically 165-175 ppm).[1]
-
If the Methyl proton trace intersects with the Carbonyl/C2 carbon trace
Compound B . -
If the Methyl proton trace shows correlations only to aromatic carbons (120-150 ppm) and not the Carbonyl region
Compound A .[1]
-
Synthesis Verification (Supporting Evidence)
If analytical data is ambiguous due to impurities, the synthesis route provides supporting evidence.
-
Precursor for Compound A: Synthesis typically involves 2-amino-6-methylpyridine .[1] The methyl group is "locked" at position 6 relative to the nitrogen before the ring functionalization.
-
Precursor for Compound B: Synthesis involves 2-amino-3-methylpyridine (or 3-picoline derivatives).[1]
-
Check: Verify the Certificate of Analysis (CoA) of the starting material. If the starting material was 2-amino-6-methylpyridine, the product must be Compound A, assuming no skeletal rearrangement (which is rare in standard pyridine functionalizations).[1]
References
-
BenchChem. (2025).[1][3] A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC. Retrieved from [1]
-
University of Kentucky. (2010). H-C multiple-bond correlations: HMBC 1H 13C. Retrieved from [1]
-
Kadir, M.A., et al. (2019).[1][4] Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. Data in Brief, 25. Retrieved from [1][4]
-
LibreTexts. (2024).[1] 13.4: Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] 3-Methylpyridine-2-carboxylic acid Product Sheet. Retrieved from [1]
Technical Guide: Reference Standard Qualification for 3-Methoxy-6-methylpyridine-2-carboxylic Acid
Executive Summary
3-Methoxy-6-methylpyridine-2-carboxylic acid (MMPCA) represents a specific class of polysubstituted picolinic acids often utilized as intermediates in the synthesis of orexin receptor antagonists (e.g., Suvorexant analogs) or identified as oxidative impurities. Unlike commodity chemicals, MMPCA lacks a readily available compendial "Gold Standard" (USP/EP). Consequently, researchers must often generate and qualify their own Primary Reference Standards .
This guide outlines the critical path for qualifying MMPCA reference materials, addressing its two primary analytical challenges: regio-isomerism (distinguishing the 3-methoxy/6-methyl arrangement from its 6-methoxy/3-methyl isomer) and zwitterionic behavior (which complicates reverse-phase chromatography).
Part 1: The Analytical Context
Structural Challenges
MMPCA contains a basic pyridine nitrogen and an acidic carboxylic acid group, making it amphoteric.
-
Low pH (<3): Cationic (protonated N).
-
High pH (>7): Anionic (deprotonated COO-).
-
Mid pH: Zwitterionic.
Implication: Standard C18 HPLC methods at neutral pH often result in split peaks or severe tailing due to secondary interactions with silanols. Furthermore, picolinic acids are potent chelators of iron; trace metals in stainless steel LC systems can cause peak broadening.
The Isomer Trap
In the synthesis of pyridine derivatives, electrophilic substitution or oxidation can yield regio-isomers. A standard labeled "99% Pure" by HPLC may actually be a 50:50 mixture of:
-
Target: 3-methoxy-6-methylpyridine-2-carboxylic acid.[1]
-
Impurity: 6-methoxy-3-methylpyridine-2-carboxylic acid.
Standard Selection Rule: You cannot rely solely on LC-MS for identity, as these isomers share the exact mass (
Part 2: Comparative Framework – Selecting the Right Standard
Do not default to the most expensive option. Select the standard grade based on your development phase.
| Feature | Option A: Primary Reference Standard (In-House/Custom) | Option B: Working Standard (Secondary) | Option C: Reagent Grade (Commercial) |
| Source | Custom synthesis + Full Characterization | Qualified against Option A | Chemical Vendor (e.g., Sigma, Enamine) |
| Purity Assignment | Absolute Methods (qNMR, Mass Balance) | Comparative Method (HPLC vs. Primary) | Area % only (often unreliable) |
| Isomeric Proof | 2D NMR (NOESY) confirmed | Assumed from bulk | Unknown/Not guaranteed |
| Water Content | Measured (KF) & Factorized | Measured (KF) | Often unmeasured (Hygroscopic risk) |
| Use Case | Release testing, GMP Validation | Routine in-process control | Early R&D, reagent use only |
Decision Matrix:
-
If you are filing an IND/NDA: You must generate Option A if a USP standard is unavailable.
-
If you are optimizing a reaction: Option C is acceptable only if you have verified the isomer identity once.
Part 3: Experimental Validation & Protocols
The "Self-Validating" Characterization Workflow
To establish a Primary Reference Standard for MMPCA, follow this specific workflow. This ensures the standard is traceable and chemically indisputable.
Figure 1: Workflow for establishing a non-compendial Primary Reference Standard.
Protocol: Regio-Specific Identification (NMR)
-
Objective: Distinguish 3-methoxy-6-methyl from 6-methoxy-3-methyl.
-
Method: 1H-NMR (DMSO-d6) with NOE (Nuclear Overhauser Effect).
-
Critical Observation:
-
Irradiate the Methyl group (CH3) signal.
-
Target (3-methoxy-6-methyl): You should see NOE enhancement at the C5-H aromatic proton. You should not see enhancement at the O-Methyl group.
-
Isomer (6-methoxy-3-methyl): Irradiating the methyl group will show NOE enhancement at the C4-H proton, which will have a different coupling constant pattern.
-
Protocol: HPLC Purity Assay (Metal-Free Method)
Because MMPCA chelates iron, standard stainless steel columns often fail.
-
Column: Waters XBridge BEH C18 (or equivalent hybrid particle), 150 x 4.6 mm, 3.5 µm. Note: Hybrid particles resist acidic hydrolysis.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 270 nm (Pyridine
transition). -
System Suitability Requirement: Tailing Factor (
) < 1.5.-
Troubleshooting: If
, add 20 µM EDTA to Mobile Phase A to sequester trace metals from the LC system.
-
Purity Calculation (Mass Balance)
Do not use "Area %" as the potency. Picolinic acids are hygroscopic.
-
Water: Determine via Karl Fischer (Coulometric). Expect 0.5% - 2.0% w/w.
-
ROI: Residue on Ignition (Sulfated Ash).
Part 4: Analytical Logic Diagram
When analyzing MMPCA in drug substances, interferences from precursors are common. Use this logic map to select the correct separation mode.
Figure 2: Decision tree for selecting chromatographic conditions based on sample matrix and peak performance.
References
-
ICH Expert Working Group. ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation, 2023.
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[4][5] USP-NF.
-
Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. (Demonstrates picolinic acid isomer separation).
-
T. Cecchi, et al. Separation of All Isomers of Pyridinedicarboxylic Acids by Ion-Pairing Chromatography.[3] Journal of Liquid Chromatography & Related Technologies, 1997.[3] (Foundational work on pyridine acid separation).
-
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015.
Sources
- 1. 3-Methoxy-6-Methyl-2-pyridinecarboxylic acid | 95109-37-8 [chemicalbook.com]
- 2. Separation of Pyridine-2,6-dicarboxylic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. USP: <11> Reference Standards - Draft published for Comment - ECA Academy [gmp-compliance.org]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
A Comparative Guide to the Elemental Analysis of 3-Methoxy-6-Methylpyridine-2-Carboxylic Acid Hydrates
For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of robust and reproducible research. The hydration state of a crystalline compound can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth comparison of methods for calculating and experimentally determining the elemental composition of 3-methoxy-6-methylpyridine-2-carboxylic acid and its potential hydrates, a molecule of interest in medicinal chemistry due to the prevalence of the pyridine nucleus in various bioactive compounds.[1]
The Critical Role of Water of Hydration
Hydrates are crystalline compounds that incorporate water molecules into their solid-state structure in a definite stoichiometric ratio.[2][3] These water molecules, often referred to as water of crystallization, can form hydrogen bonds within the crystal lattice, contributing to its stability.[4] The presence and number of these water molecules can profoundly impact the compound's properties, making their accurate determination essential during drug development.
Theoretical Elemental Composition: A Predictive Tool
The first step in characterizing a potential hydrate is to calculate the theoretical elemental composition for the anhydrous form and its plausible hydrated states (e.g., monohydrate, dihydrate). This provides a baseline for comparison with experimental data.
The molecular formula for anhydrous 3-methoxy-6-methylpyridine-2-carboxylic acid is C8H9NO3.
Molecular Weight Calculation:
-
Carbon (C): 8 atoms * 12.011 g/mol = 96.088 g/mol
-
Hydrogen (H): 9 atoms * 1.008 g/mol = 9.072 g/mol
-
Nitrogen (N): 1 atom * 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 3 atoms * 15.999 g/mol = 47.997 g/mol
-
Anhydrous Molecular Weight: 167.164 g/mol
For the hydrated forms, the molecular weight of water (H2O ≈ 18.015 g/mol ) is added.
-
Monohydrate (C8H9NO3 · H2O): 167.164 + 18.015 = 185.179 g/mol
-
Dihydrate (C8H9NO3 · 2H2O): 167.164 + 2 * 18.015 = 203.194 g/mol
Elemental Percentage Calculation:
The percentage of each element is calculated as: (Total mass of element in formula / Molecular weight of compound) * 100.
| Compound Form | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen | % Oxygen | % Water |
| Anhydrous | C8H9NO3 | 167.164 | 57.48 | 5.43 | 8.38 | 28.71 | 0.00 |
| Monohydrate | C8H9NO3 · H2O | 185.179 | 51.89 | 6.00 | 7.56 | 34.55 | 9.73 |
| Dihydrate | C8H9NO3 · 2H2O | 203.194 | 47.29 | 6.47 | 6.89 | 39.35 | 17.73 |
Table 1: Theoretical elemental composition of 3-methoxy-6-methylpyridine-2-carboxylic acid and its hypothetical hydrates.
Experimental Determination: Elemental Analysis (CHN Analysis)
Combustion analysis, commonly known as CHN analysis, is a fundamental technique for determining the elemental composition of an organic compound.[5]
Experimental Workflow for CHN Analysis
Figure 1: Workflow for CHN Elemental Analysis.
Detailed Experimental Protocol
-
Sample Preparation: Accurately weigh 2-3 mg of the 3-methoxy-6-methylpyridine-2-carboxylic acid hydrate into a tin or silver capsule. The use of tin capsules can aid in a more vigorous and complete combustion.[6]
-
Instrument Setup: Calibrate the elemental analyzer using a certified standard, such as acetanilide.
-
Combustion: The encapsulated sample is dropped into a high-temperature combustion furnace (typically 900-1000 °C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen oxides (NOx).[5]
-
Reduction: The combustion gases are then passed through a reduction tube containing copper to convert the nitrogen oxides to dinitrogen (N2).
-
Separation and Detection: The resulting mixture of CO2, H2O, and N2 is separated by a gas chromatographic column and quantified using a thermal conductivity detector.
-
Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.
Comparison with Alternative Analytical Techniques
While elemental analysis is a powerful tool, a comprehensive characterization of hydrates often involves complementary techniques.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis (CHN) | Combustion of the sample and detection of resulting gases (CO2, H2O, N2). | Percentage of C, H, and N in the sample. The degree of hydration can be inferred by comparing experimental and theoretical values. | High accuracy and precision for elemental composition. | Indirectly determines water content; can be affected by the presence of other hydrogen and oxygen sources. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Quantifies the amount of water lost upon heating and the temperature at which it is lost. | Direct and quantitative measurement of water content. Provides information on the thermal stability of the hydrate. | Does not provide elemental composition of the anhydrous material. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Determines the temperature and enthalpy of dehydration. Can identify different polymorphic forms. | High sensitivity to thermal events. | Primarily qualitative for water content unless coupled with TGA. |
| Karl Fischer Titration | Titrimetric method that uses a reagent that reacts specifically with water. | Direct and highly specific quantification of water content. | Considered the gold standard for water content determination. High accuracy and precision. | Does not provide information on the elemental composition or thermal properties. |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by the crystalline lattice of the sample. | Provides information on the crystal structure, which is different for anhydrous and hydrated forms. | Can distinguish between different hydrate forms and polymorphs. | Quantitative analysis can be complex. |
Table 2: Comparison of analytical techniques for the characterization of hydrates.
Interpreting the Data: A Hypothetical Case Study
Let's assume an experimental CHN analysis of a sample of 3-methoxy-6-methylpyridine-2-carboxylic acid hydrate yields the following results:
-
%C: 51.95
-
%H: 6.05
-
%N: 7.52
Comparing these values to Table 1, the experimental data most closely matches the theoretical values for the monohydrate form. To confirm this, a TGA experiment could be performed. If the TGA shows a weight loss of approximately 9.73% at a temperature corresponding to the loss of water, this would provide strong evidence for the presence of a monohydrate.
Conclusion
The accurate determination of the elemental composition and hydration state of a compound like 3-methoxy-6-methylpyridine-2-carboxylic acid is paramount for its development as a potential therapeutic agent. While elemental analysis provides a robust method for determining the percentages of carbon, hydrogen, and nitrogen, a multi-faceted approach employing complementary techniques such as TGA, DSC, and Karl Fischer titration is recommended for a comprehensive and unambiguous characterization of hydrates. This integrated analytical strategy ensures the scientific integrity of the data and provides a solid foundation for further research and development.
References
-
PubChem. 3-(Methoxycarbonyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Academia.edu. (PDF) Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]
-
Studylib. Hydrate Composition Lab: Empirical Formula Determination. [Link]
-
ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Scribd. Percentage Composition of Hydrates. [Link]
-
Amy Brown Science. Chemistry Lab: Composition of a Hydrate. [Link]
-
PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]
-
Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. [Link]
-
ftp.nuneslaw.com. Chemistry Lab 11 Composition Of Hydrates Answers. [Link]
-
Wiley Online Library. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [Link]
-
StudySmarter. Hydrates: Definition, Types & Formation. [Link]
-
ChemTeam. Determine the formula of a hydrate: Fifteen Examples. [Link]
-
ResearchGate. A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]
-
Serbian Chemical Society. Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. [Link]
-
ResearchGate. Synthesis and Spectral Analysis of Pyridine Derivates. [Link]
- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
CrystEngComm. Organic crystal hydrates : what are the important factors for formation. [Link]
-
PCC Group. Hydrates. [Link]
-
Owlcation. Hydrates in Chemistry: Definition, Types, and Uses. [Link]
-
Amerigo Scientific. 6-Methylpyridine-2-carboxylic acid. [Link]
-
PubChem. Methyl 6-methylpyridine-2-carboxylate. [Link]
Sources
Safety Operating Guide
3-Methoxy-6-methylpyridine-2-carboxylic acid proper disposal procedures
Executive Summary & Chemical Profile
Objective: This guide defines the safe handling and disposal workflow for 3-Methoxy-6-methylpyridine-2-carboxylic acid . As a substituted picolinic acid derivative, this compound is frequently used as a scaffold in medicinal chemistry (e.g., KRAS inhibitor synthesis).[1] Its disposal requires strict adherence to organic acid protocols to prevent environmental contamination and ensuring complete thermal destruction of the pyridine ring.[1]
Chemical Identity Verification:
-
Chemical Name: 3-Methoxy-6-methylpyridine-2-carboxylic acid[1]
-
Functional Groups: Pyridine (heterocycle), Carboxylic Acid (C2), Methoxy (C3), Methyl (C6).
-
Physical State: Typically an off-white to yellow solid.[1]
-
Acidity: Amphoteric/Acidic (pKa ~3–5 due to the carboxylic acid moiety).[1]
Critical Safety Warning: While specific SDS data for this exact isomer may be sparse, substituted picolinic acids are universally classified as Irritants (Skin/Eye/Respiratory) . Treat as a hazardous organic substance.[1]
Hazard Assessment & Compatibility Matrix
Before disposal, you must classify the waste stream based on chemical reactivity.[1] This compound is stable but reactive under specific conditions.[1]
| Parameter | Characteristic | Operational Implication |
| Hazard Class | Irritant (Xi), Potential Toxic | PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, fume hood.[1] |
| Reactivity | Organic Acid | DO NOT MIX with strong bases (NaOH, KOH) in the waste container. Exothermic neutralization can pressurize vessels.[1] |
| Oxidation | Combustible Organic | DO NOT MIX with strong oxidizers (Peroxides, Nitric Acid). Risk of fire/explosion.[1] |
| Chelation | Picolinic Acid Moiety | Can chelate heavy metals.[1] Keep separate from metal-bearing waste (e.g., Palladium catalysts) to simplify downstream incineration.[1] |
Disposal Workflow Decision Tree
The following diagram illustrates the logical flow for determining the correct waste stream based on the physical state of your material.
Figure 1: Decision matrix for segregating 3-Methoxy-6-methylpyridine-2-carboxylic acid waste streams.
Detailed Operational Procedures
Scenario A: Disposal of Pure Solid (Excess Reagent)
Use this protocol for expired shelf stock or excess dry powder.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]
-
Primary Containment: Do not pour loose powder directly into a drum.[1] Place the substance in a clear, sealable polyethylene bag (Zip-lock style) first.[1]
-
Labeling: Apply a hazardous waste label.
-
Disposal Path: This material must be sent for incineration . The pyridine ring is stable and requires high-temperature thermal destruction (typically >1000°C) with scrubber systems to manage Nitrogen Oxide (NOx) emissions.[1]
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol if the compound is dissolved in solvents like Methanol, DCM, or Ethyl Acetate.
-
pH Check (Crucial):
-
Segregation:
-
Rinsing: Triple-rinse the original flask with a small volume of the compatible solvent and add the rinsate to the waste container.
Scenario C: Spill Cleanup (Emergency Procedure)
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE: Wear N95 respirator (or P100), goggles, and nitrile gloves.[1]
-
Containment:
-
Decontamination: Wipe the surface with a mild soap solution followed by water.[1]
Regulatory & Compliance Context (RCRA)
In the United States, this compound falls under specific EPA Resource Conservation and Recovery Act (RCRA) guidelines:
-
P-List/U-List Status: While "Pyridine" is a U-listed waste (U196), substituted pyridines are not automatically U-listed unless they are commercial chemical products specifically named. However, they almost always meet the criteria for Characteristic Hazardous Waste .[1]
-
Characteristic of Ignitability (D001): If dissolved in flammable solvents.[1]
-
Toxic Organic Waste: Even if not specifically listed, the "Cradle-to-Grave" liability applies.[1] You must ensure the waste is incinerated at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
Expert Insight: Never dispose of pyridine derivatives down the drain.[1] The nitrogen heterocycle is resistant to biodegradation in standard wastewater treatment plants and can be toxic to the microbial flora used in water treatment.[1]
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Washington, D.C.[2] Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
